1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H5,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTARVYKZCLFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC(=C21)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438465 | |
| Record name | 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18620-92-3 | |
| Record name | 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine CAS number 18620-92-3
An In-Depth Technical Guide to 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine (CAS: 18620-92-3): A Cornerstone Scaffold for Modern Drug Discovery
Executive Summary
This compound, holding the CAS number 18620-92-3, is a heterocyclic compound of profound significance in the field of medicinal chemistry. Structurally, it belongs to the 7-deazapurine class, making it a bioisostere of adenine, a fundamental component of nucleic acids and the ubiquitous energy currency molecule, adenosine triphosphate (ATP).[1] This structural mimicry is the primary driver of its broad biological relevance, allowing molecules derived from this scaffold to act as competitive inhibitors for a vast array of enzymes, most notably protein kinases.[1] The replacement of the nitrogen atom at the purine's 7-position with a carbon atom not only alters the electronic properties of the ring system but also provides a stable position for chemical functionalization, a key advantage in drug design.[2] This guide serves as a technical resource for researchers and drug development professionals, detailing the compound's properties, synthesis, strategic applications, and the methodologies used to evaluate its derivatives.
Part 1: Physicochemical Properties and Spectroscopic Profile
The foundational step in utilizing any chemical scaffold is a thorough understanding of its intrinsic properties. These characteristics dictate its handling, reactivity, and analytical profile.
Core Compound Properties
| Property | Value | Reference |
| CAS Number | 18620-92-3 | [3] |
| Molecular Formula | C₆H₇N₅ | [3] |
| Molecular Weight | 149.15 g/mol | [3][4] |
| Appearance | Typically a solid powder | N/A |
| Purity Spec (Typical) | ≥95% | [4] |
| Topological Polar Surface Area | 93.6 Ų | [3] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Expected Spectroscopic Data
While detailed spectra for the parent compound are not always published, analysis of its derivatives allows for an expert extrapolation of its key characterization features.[5][6]
-
¹H NMR: The proton spectrum is expected to show distinct signals for the pyrrole ring protons, typically in the aromatic region (δ 6.0-8.0 ppm). The amine protons (-NH₂) at positions 2 and 4 would appear as broad singlets, exchangeable with D₂O. The pyrrole N-H proton would also be present as a broad singlet at a downfield shift.
-
¹³C NMR: The carbon spectrum will show signals corresponding to the six carbon atoms of the bicyclic system. The carbons bonded to nitrogen atoms (C2, C4, C6, C7a) will have characteristic chemical shifts.
-
Mass Spectrometry (MS): The nominal mass would be observed at m/z 149, with the high-resolution mass confirming the elemental composition of C₆H₇N₅.[3]
-
Infrared (IR) Spectroscopy: The spectrum would be dominated by N-H stretching vibrations from the primary amines and the pyrrole ring (typically 3100-3500 cm⁻¹), as well as C=N and C=C stretching vibrations from the aromatic rings (1500-1650 cm⁻¹).
Part 2: The Strategic Importance in Medicinal Chemistry
The utility of the this compound core stems from its identity as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets.[7][8]
The 7-Deazapurine Advantage
The term 7-deazapurine highlights the core's relationship to natural purines. By replacing the nitrogen at position 7 with a carbon, the scaffold gains significant advantages for drug design:
-
Bioisosterism: It effectively mimics adenine, allowing it to compete for the ATP binding sites of numerous enzymes, particularly kinases.[1] Kinase dysregulation is a known driver of cancer and inflammatory disorders, making this a highly valuable attribute.[5]
-
Metabolic Stability: The C-H bond at position 7 is generally more resistant to metabolic degradation than the N-H bond in certain biological contexts.
-
Vector for Functionalization: The carbon at position 7 (and other positions on the pyrrole ring) provides a site for introducing substituents via stable C-C bond-forming reactions (e.g., Suzuki or Sonogashira couplings), a feat not possible at the N7 position of a purine. This allows for the precise tuning of a molecule's potency, selectivity, and pharmacokinetic properties.[2][9]
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A Technical Guide to the Biological Significance of 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine and its Derivatives
This guide provides an in-depth exploration of the 1H-pyrrolo[2,3-d]pyrimidine-2,4-diamine core, a privileged scaffold in modern medicinal chemistry. We will dissect its fundamental properties, delve into its primary role as a versatile kinase inhibitor, and explore its broader therapeutic potential across various disease areas. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
The 1H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Foundation for Therapeutic Innovation
The 1H-pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a heterocyclic aromatic compound structurally analogous to adenine, a fundamental component of ATP.[1][2] This structural mimicry is the cornerstone of its biological significance, allowing derivatives to act as competitive inhibitors for a vast array of ATP-dependent enzymes, most notably protein kinases.[3] The versatility of this scaffold is further enhanced by the multiple positions available for chemical modification (C2, C4, C5, C6, and N7), enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]
The core this compound structure, with its two amino groups, offers a unique platform for developing compounds with diverse biological activities, ranging from kinase inhibition to antioxidant and neuroprotective effects.[2][5]
A Premier Scaffold for Kinase Inhibition in Oncology
The dysregulation of protein kinase signaling is a hallmark of many cancers, making kinase inhibitors a critical class of targeted therapeutics.[3] The 1H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective kinase inhibitors.[1]
Targeting Key Oncogenic Kinases
Derivatives of 1H-pyrrolo[2,3-d]pyrimidine have been successfully developed to target a wide range of kinases implicated in cancer progression, including:
-
Epidermal Growth Factor Receptor (EGFR): Halogenated derivatives have shown potent inhibitory activity against EGFR, a key driver in non-small cell lung cancer.[6][7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Several N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been synthesized as potent VEGFR-2 inhibitors, demonstrating anti-angiogenic and antitumor effects.[8]
-
Janus Kinases (JAKs): The scaffold is central to the design of inhibitors for JAK1 and JAK2, which are involved in myeloproliferative neoplasms.[9]
-
Cyclin-Dependent Kinases (CDKs): Novel pyrrolo-pyrimidine derivatives have been designed to target CDK4, a key regulator of the cell cycle.[9]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): This scaffold has been utilized in the design of inhibitors for LRRK2, a target in Parkinson's disease with emerging roles in cancer.[10]
-
RET Kinase: Gene fusions and mutations in RET are oncogenic drivers in thyroid and lung cancers, and pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent RET inhibitors.[11]
The following table summarizes the inhibitory activity of selected 1H-pyrrolo[2,3-d]pyrimidine derivatives against various cancer-related kinases.
| Compound | Target Kinase(s) | IC50 (nM) | Cancer Cell Line(s) | Reference |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 | HepG2 | [7][12] |
| Compound 7 | EGFR | Potent | A431 | [8] |
| Compound 5 | VEGFR-2 | Potent | A431 | [8] |
| Compound 8g | DDR2 (colon cancer) | 4010 | HT-29 | [13] |
| Compound 4h | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | 4T1 | [14] |
Mechanism of Antitumor Action: Inducing Apoptosis and Cell Cycle Arrest
The anticancer effects of 1H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors are often mediated through the induction of programmed cell death (apoptosis) and cell cycle arrest. For instance, mechanistic studies of potent multi-kinase inhibitors have demonstrated their ability to arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells.[7] This is often accompanied by an increase in the expression of pro-apoptotic proteins like caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[7][12]
Below is a conceptual diagram illustrating the general mechanism of action for a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor targeting an oncogenic signaling pathway.
Caption: General mechanism of a 1H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitor.
Broader Therapeutic Horizons
While the primary focus has been on oncology, the biological activity of the 1H-pyrrolo[2,3-d]pyrimidine scaffold extends to a wide range of other therapeutic areas.[4][15]
Anti-inflammatory, Neuroprotective, and Antiasthma Activity
Early research into this compound derivatives identified potent antioxidant, neuroprotective, and antiasthma properties.[2][5] This highlights a distinct biological profile for this specific substitution pattern, suggesting potential applications in neurodegenerative diseases and inflammatory conditions like asthma.[15]
Antimicrobial and Antiviral Potential
The 7-deazapurine core is found in naturally occurring antibiotics, which underscores its potential in combating infectious diseases.[2] Synthetic derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in microorganisms, making them promising candidates for antimicrobial agents against opportunistic pathogens.[2] Furthermore, the scaffold has been explored for its antiviral activities.[4]
Experimental Protocols: A General Workflow for Synthesis and Evaluation
The development of novel 1H-pyrrolo[2,3-d]pyrimidine derivatives typically follows a structured workflow from chemical synthesis to biological evaluation.
General Synthesis Scheme
The synthesis of N4-phenylsubstituted-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines often involves a multi-step process. A representative, though generalized, synthetic route is outlined below. The specific reagents and conditions would be adapted based on the desired final compound.
Caption: Generalized workflow for the synthesis of 1H-pyrrolo[2,3-d]pyrimidine derivatives.
In Vitro Biological Evaluation
-
Kinase Inhibition Assays: The inhibitory activity of the synthesized compounds against a panel of target kinases is determined using in vitro enzymatic assays, such as LanthaScreen™ or ADP-Glo™ kinase assays. This allows for the determination of IC50 values.
-
Cell Viability Assays: The cytotoxic effects of the compounds on various cancer cell lines are assessed using assays like the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. This provides IC50 values for cell growth inhibition.
-
Mechanism of Action Studies:
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound.
-
Apoptosis Assays: Annexin V-FITC/propidium iodide staining followed by flow cytometry is employed to quantify the percentage of apoptotic cells.
-
Western Blotting: The expression levels of key proteins involved in signaling pathways and apoptosis (e.g., caspases, Bax, Bcl-2) are analyzed by Western blotting.
-
Conclusion
The this compound scaffold and its broader 7-deazapurine family represent a cornerstone of modern medicinal chemistry. Their inherent ability to mimic adenine provides a powerful platform for the design of ATP-competitive inhibitors, particularly for protein kinases. The extensive research into this scaffold has yielded a wealth of knowledge on its structure-activity relationships and has led to the development of clinically approved drugs. The continued exploration of this privileged structure holds immense promise for the discovery of novel therapeutics for cancer and a multitude of other diseases.
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (Source: MDPI, URL: [Link])
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (Source: PubMed, URL: [Link])
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Anticancer drugs containing pyrrolo[2,3-d]pyrimidine pharmacophore. (Source: ResearchGate, URL: [Link])
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The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. (Source: Bentham Science Publishers, URL: [Link])
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (Source: PubMed Central, URL: [Link])
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Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. (Source: PMC - NIH, URL: [Link])
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (Source: PMC - PubMed Central, URL: [Link])
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Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. (Source: ACS Publications, URL: [Link])
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (Source: RSC Publishing, URL: [Link])
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Synthesis of novel 2,4-diaminopyrrolo-[2,3-d]pyrimidines with antioxidant, neuroprotective, and antiasthma activity. (Source: PubMed, URL: [Link])
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FDA‐approved medications containing pyrrolo[2, 3‐d] pyrimidine and 1,... (Source: ResearchGate, URL: [Link])
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (Source: MDPI, URL: [Link])
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An In-Depth Technical Guide to 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine Analogs: From Core Scaffold to Clinical Significance
Abstract
The 1H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its structural resemblance to adenine allows it to function as an effective ATP-mimetic, while offering multiple positions for chemical modification to achieve potency and selectivity. This guide provides a comprehensive technical overview of a specific, highly significant subclass: the 1H-pyrrolo[2,3-d]pyrimidine-2,4-diamine analogs. We will explore the fundamental significance of this core structure, delve into synthetic strategies and structure-activity relationships (SAR), and detail its application in targeting critical signaling pathways implicated in oncology and inflammatory diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their therapeutic programs.
The Significance of the 7-Deazapurine Core
The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly minor change has profound implications for drug design. The replacement of N7 with a CH group makes the five-membered ring more electron-rich and, critically, provides an additional vector for substitution (at C7) to modulate physiochemical properties and target engagement.[1] This core is often referred to as a "privileged scaffold" because of its recurring appearance in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2]
The true power of the scaffold, particularly in kinase inhibition, lies in its ability to mimic the adenine base of ATP.[3] The pyrimidine portion of the ring system, with its two nitrogen atoms, is perfectly positioned to form strong hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a canonical interaction that anchors most ATP-competitive inhibitors.[4] This foundational binding mode is the starting point for developing highly potent and selective therapeutic agents.
The 2,4-Diamine Substitution Pattern: A Gateway to Potency and Selectivity
While the core scaffold provides the essential hinge-binding element, the 2,4-diamine substitution pattern is crucial for elaborating the molecule to interact with other key regions of the ATP-binding site. This substitution allows for the attachment of various functional groups that can be tailored to exploit the unique topology of a specific kinase.
-
The 4-Amino Group: This position is a primary point for derivatization, often with substituted anilino or other aryl groups. These substituents can extend into the solvent-exposed region or deeper into hydrophobic pockets, significantly influencing both the potency and the selectivity profile of the inhibitor. The nature of these substitutions can dictate the specificity for different receptor tyrosine kinases (RTKs), such as EGFR versus VEGFR-2.[5]
-
The 2-Amino Group: The 2-amino position, while less frequently modified than the 4-position, can also be functionalized to fine-tune activity and pharmacokinetic properties.
The combination of the hinge-binding 7-deazapurine core and the versatile 2,4-diamine substitution pattern creates a powerful platform for generating vast libraries of compounds for screening and optimization against a wide array of kinase targets.
Synthetic Strategies and Derivatization
The construction of the this compound core and its subsequent derivatization are well-established processes in medicinal chemistry.
Core Scaffold Synthesis
A common and effective method for synthesizing the core involves a multi-step process starting from commercially available pyrimidine derivatives. A classical approach involves the reaction of α-bromomethylketones with 2,6-diamino-4-oxopyrimidine, which leads to the regiospecific formation of the 6-substituted pyrrolo[2,3-d]pyrimidine scaffold.[5][6] Subsequent chemical transformations are then required to install the desired 2,4-diamine functionality.
Derivatization Workflow
Once the core is established, derivatization is key to exploring the SAR. Modern cross-coupling reactions are instrumental in this phase. For instance, the Buchwald-Hartwig C-N cross-coupling reaction is a powerful tool for attaching various anilines and other amines to the 4-position of a 4-chloro-substituted pyrrolo[2,3-d]pyrimidine intermediate.[7] This allows for the systematic modification of this key substituent to optimize target engagement.
Below is a generalized workflow for the synthesis of these analogs.
Caption: Generalized synthetic workflow for this compound analogs.
Therapeutic Applications and Key Kinase Targets
Analogs based on this scaffold have shown remarkable efficacy across several therapeutic areas, primarily by inhibiting protein kinases that drive disease pathology.[3]
-
Oncology: This is the most prominent area of application. These compounds have been developed to target kinases that are frequently mutated or overexpressed in cancer.
-
EGFR Inhibitors: For non-small cell lung cancer (NSCLC), derivatives have been designed to inhibit both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), including the challenging T790M resistance mutation.[7] Some have been explored as potential fourth-generation inhibitors targeting triple mutations.[8]
-
VEGFR Inhibitors: By targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), these analogs can inhibit tumor-induced angiogenesis, a critical process for tumor growth and metastasis.[5][9]
-
RET Kinase Inhibitors: Gene fusions and mutations involving the RET kinase are drivers for certain types of thyroid and lung cancers. Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent RET inhibitors.[4]
-
Other Kinase Targets: The scaffold has also been used to develop inhibitors for p21-activated kinase 4 (PAK4), cyclin-dependent kinases (CDK), and others, demonstrating its versatility in cancer therapy.[1][10]
-
-
Inflammatory and Autoimmune Diseases: The discovery of Tofacitinib, a Janus Kinase (JAK) inhibitor, revolutionized the treatment of rheumatoid arthritis and other autoimmune conditions. The 1H-pyrrolo[2,3-d]pyrimidine core is central to the mechanism of Tofacitinib and other approved JAK inhibitors like Ruxolitinib, which is used for myeloproliferative diseases.[1][4]
-
Antiviral and Antimicrobial Activity: Beyond kinase inhibition, 7-deazapurine nucleoside analogs have demonstrated broad-spectrum activity against viruses (e.g., HCV, Dengue, Zika) and kinetoplastid parasites, the causative agents of Chagas disease and leishmaniasis.[11][12] This is because these organisms often rely on salvaging purines from their host, making them susceptible to fraudulent nucleoside analogs.[11]
Structure-Activity Relationship (SAR) Insights
Extensive research has provided clear insights into the SAR of this compound class, guiding the rational design of new inhibitors.
| Position/Modification | Observation | Implication for Design | Representative Kinase Targets |
| Pyrrole N-H | The hydrogen bond donor is often essential for maintaining high potency.[8] | Avoid substitution at the N7 position unless a specific interaction is sought. | EGFR |
| C4-Anilino Ring | Substitutions on this ring are critical for potency and selectivity. Halogenation (e.g., 3-bromo, 2,4-dichloro) can significantly alter the target profile.[5][13] | Systematically explore substitutions to tune selectivity between different kinase families (e.g., EGFR vs. VEGFR). | EGFR, VEGFR-2, RET |
| C6-Position | Substitution with groups like a benzyl moiety can impact potency. The specific substitution pattern on this group (e.g., dichlorophenyl) further refines activity.[5] | Use this position to explore deeper pockets within the ATP-binding site and improve potency. | VEGFR-2, EGFR |
| C5-Position | Can be modified to introduce substituents that modulate solubility and cell permeability, or to pick up additional interactions. | A key position for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties. | EGFR |
Table 1: Summary of key Structure-Activity Relationships (SAR) for this compound analogs.
Case Study: Inhibition of the JAK-STAT Signaling Pathway
The Janus Kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a central role in immunity and hematopoiesis. Dysregulation of this pathway is implicated in a wide range of inflammatory diseases and cancers.
Analogs like Tofacitinib and Ruxolitinib are ATP-competitive inhibitors that bind to the kinase domain of JAKs, preventing the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. This blockade prevents STAT dimerization, nuclear translocation, and subsequent gene transcription, thereby downregulating the inflammatory response.
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The 1H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition
An In-Depth Technical Guide for Drug Discovery Professionals
The relentless pursuit of targeted therapies has positioned kinase inhibitors at the forefront of modern drug discovery. Within this competitive landscape, the 1H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, has emerged as a structurally versatile and highly effective scaffold.[1][2][3][4] Its intrinsic resemblance to adenine, the core component of adenosine triphosphate (ATP), provides a compelling starting point for the design of potent and selective ATP-competitive kinase inhibitors.[1][4] This guide offers a comprehensive exploration of the 1H-pyrrolo[2,3-d]pyrimidine-2,4-diamine core, delving into its mechanism of action, synthetic strategies, therapeutic applications, and the experimental methodologies crucial for its development.
The Strategic Advantage of the 7-Deazapurine Core
The 1H-pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of adenine, where the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom.[2][3] This seemingly subtle modification has profound implications for its utility as a kinase inhibitor scaffold:
-
Enhanced Structural Diversity: The carbon at the 7-position offers an additional vector for chemical modification, allowing for the introduction of various substituents that can be tailored to interact with specific residues within the ATP-binding pocket of different kinases.[3]
-
Improved Physicochemical Properties: The replacement of a nitrogen with a carbon can alter the electron distribution and hydrogen bonding potential of the molecule, often leading to improved drug-like properties such as increased solubility and metabolic stability.[2]
-
ATP-Competitive Inhibition: The core structure effectively mimics the adenine portion of ATP, enabling it to bind to the highly conserved ATP-binding site of kinases and block the phosphorylation of substrate proteins.[4]
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
The primary mechanism by which 1H-pyrrolo[2,3-d]pyrimidine-based compounds inhibit kinase activity is through competitive inhibition with ATP. The diamino substitution at the 2 and 4 positions of the pyrimidine ring provides key hydrogen bond donors and acceptors that interact with the hinge region of the kinase domain, a critical interaction for anchoring the inhibitor.
Caption: ATP-competitive inhibition by this compound.
Synthetic Strategies: Building the Core and Its Derivatives
The synthesis of this compound derivatives often starts from commercially available precursors, with subsequent modifications to introduce diversity. Key synthetic transformations include:
-
Buchwald-Hartwig C-N Cross-Coupling: This reaction is instrumental in attaching aryl or heteroaryl amines to the pyrimidine ring, a common strategy for exploring the structure-activity relationship (SAR) at the 4-position.[5]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is frequently employed to introduce substituents at the carbon positions of the pyrrolo[2,3-d]pyrimidine core, particularly at the 5- or 6-positions, by coupling a boronic acid or ester with a halogenated scaffold.[6]
Caption: A generalized synthetic route for 1H-pyrrolo[2,3-d]pyrimidine derivatives.
Therapeutic Applications and Target Diversity
The versatility of the 1H-pyrrolo[2,3-d]pyrimidine scaffold has led to the development of inhibitors against a wide array of kinase targets implicated in various diseases, most notably cancer and inflammatory disorders.
Epidermal Growth Factor Receptor (EGFR)
Mutations in EGFR are a hallmark of non-small cell lung cancer (NSCLC). Several potent and selective EGFR inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold have been developed. For instance, some derivatives have shown remarkable efficacy against the T790M mutant EGFR, a common mechanism of resistance to first-generation EGFR inhibitors.[5] One study reported a compound with an IC50 value of 0.21 nM against the T790M mutant, demonstrating a 104-fold selectivity over wild-type EGFR.[5]
Janus Kinases (JAKs)
The JAK-STAT signaling pathway is central to the inflammatory response. Ruxolitinib, a potent JAK1/JAK2 inhibitor, features the 1H-pyrrolo[2,3-d]pyrimidine core and is approved for the treatment of myelofibrosis.[2]
Leucine-Rich Repeat Kinase 2 (LRRK2)
Mutations in LRRK2 are associated with an increased risk of Parkinson's disease. Researchers have designed highly potent and selective LRRK2 inhibitors using the pyrrolo[2,3-d]pyrimidine scaffold, with some compounds exhibiting IC50 values in the low nanomolar range.[7]
Multi-Kinase Inhibition
The adaptability of the scaffold also allows for the development of multi-targeted kinase inhibitors, which can be advantageous in treating complex diseases like cancer by simultaneously blocking multiple signaling pathways.[8][9] For example, certain derivatives have demonstrated potent inhibitory activity against a panel of kinases including EGFR, Her2, VEGFR2, and CDK2.[10][11]
| Kinase Target | Disease Area | Representative IC50 Values | Reference |
| EGFR (T790M) | Cancer (NSCLC) | 0.21 nM | [5] |
| LRRK2 (G2019S) | Parkinson's Disease | 2-3 nM | [7] |
| RET | Cancer | Low nanomolar | [6] |
| VEGFR-2 | Cancer | Potent inhibition reported | [12] |
| Multi-kinase (EGFR, Her2, VEGFR2, CDK2) | Cancer | 40-204 nM | [10][11] |
Experimental Protocols for Inhibitor Characterization
The evaluation of novel 1H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors requires a series of robust and reproducible assays.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compound (1H-pyrrolo[2,3-d]pyrimidine derivative)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cellular Proliferation Assay
This assay assesses the ability of the inhibitor to inhibit the growth of cancer cell lines that are dependent on the target kinase.
Materials:
-
Cancer cell line (e.g., A431 for EGFR inhibitors)
-
Cell culture medium and supplements
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent and incubate as per the manufacturer's protocol.
-
Measure the signal (luminescence, absorbance) using a plate reader.
-
Calculate the percent cell viability and determine the GI50 (concentration for 50% growth inhibition).
Caption: Workflow for the preclinical evaluation of kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a privileged structure in the design of kinase inhibitors, with a proven track record of generating potent and selective clinical candidates.[1][4][13] Its inherent ATP-mimetic properties, coupled with the potential for diverse chemical modifications, ensure its continued relevance in the field of drug discovery. Future efforts will likely focus on leveraging this scaffold to tackle emerging challenges, such as overcoming drug resistance and developing inhibitors for novel and challenging kinase targets. The integration of computational modeling and structure-based drug design will further refine the development of next-generation 1H-pyrrolo[2,3-d]pyrimidine-based therapeutics.
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Al-Ostath, A. et al. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules. 2023. Available from: [Link].
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Schenone, S. et al. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. 2017. Available from: [Link].
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Atluri, S. R. et al. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. 2020. Available from: [Link].
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Atluri, S. R. et al. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. 2020. Available from: [Link].
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Kumar, A. et al. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Semantic Scholar. 2024. Available from: [Link].
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. 2024. Available from: [Link].
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Gangjee, A. et al. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. 2011. Available from: [Link].
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Al-Ostath, A. et al. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Semantic Scholar. 2023. Available from: [Link].
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Wang, Y. et al. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. 2023. Available from: [Link].
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Al-Ostath, A. et al. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. 2023. Available from: [Link].
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Methodological & Application
One-Pot Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives: An Application Note and Protocol
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its unique structure is central to a multitude of biologically active molecules and approved pharmaceuticals, demonstrating a broad spectrum of therapeutic applications including potent kinase inhibitors for oncology, as well as antiviral, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5] The remarkable versatility of this heterocyclic system stems from its ability to form key interactions with various biological targets.[4][6] A prime example is Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases, which features the pyrrolo[2,3-d]pyrimidine skeleton.[6]
The efficiency of synthesizing libraries of these derivatives is paramount in drug discovery programs. Traditional multi-step syntheses are often plagued by issues such as low overall yields, tedious purification processes, and significant waste generation. In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful and green strategy, offering atom economy, operational simplicity, and the rapid generation of molecular complexity from simple starting materials.[7][8] This application note provides a detailed overview and a robust protocol for the one-pot synthesis of highly functionalized pyrrolo[2,3-d]pyrimidine derivatives, tailored for researchers in synthetic and medicinal chemistry.
Strategic Approaches to One-Pot Synthesis
Several elegant one-pot strategies have been developed for the construction of the pyrrolo[2,3-d]pyrimidine core. These methods typically involve the cyclization of a pyrrole ring onto a pyrimidine precursor or vice-versa.[9] A particularly successful and widely adopted approach is the three-component reaction, which brings together diverse building blocks in a single transformation.
Featured Methodology: Three-Component Reaction of Arylglyoxals, 6-Aminouracil, and Barbituric Acid Derivatives
One of the most efficient and environmentally friendly methods for synthesizing polyfunctionalized pyrrolo[2,3-d]pyrimidines is the one-pot, three-component condensation of an arylglyoxal, a 6-aminouracil derivative (such as 6-amino-1,3-dimethyluracil), and a barbituric acid derivative.[7][10] This reaction proceeds with high yields and can be effectively catalyzed by a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) under mild conditions.[7][10]
The choice of TBAB as a catalyst is strategic; it is inexpensive, readily available, non-corrosive, and environmentally compatible.[7] This method offers several advantages over classical approaches, including shorter reaction times, straightforward work-up procedures, and high product yields.[7][10]
Experimental Workflow and Mechanism
The logical flow of the one-pot synthesis is depicted below. The process begins with the selection and preparation of the three core reactants. These are then combined in a single reaction vessel with a suitable solvent and catalyst, and the reaction is promoted by moderate heating. The final product precipitates from the reaction mixture and can be isolated through simple filtration.
Caption: A streamlined workflow for the one-pot synthesis of pyrrolo[2,3-d]pyrimidine derivatives.
The proposed reaction mechanism for this transformation is a domino sequence. It is initiated by a Knoevenagel condensation between the arylglyoxal and the active methylene group of the barbituric acid derivative. This is followed by a Michael addition of the 6-aminouracil to the resulting adduct. The sequence is concluded by an intramolecular cyclization and subsequent dehydration to afford the final aromatic pyrrolo[2,3-d]pyrimidine scaffold.
Detailed Experimental Protocol
This protocol is adapted from a validated, high-yield procedure for the synthesis of a series of pyrrolo[2,3-d]pyrimidine derivatives.[7][10]
Materials and Reagents:
-
Arylglyoxals (e.g., phenylglyoxal monohydrate)
-
6-Amino-1,3-dimethyluracil
-
Barbituric acid or N,N-dimethylbarbituric acid
-
Tetra-n-butylammonium bromide (TBAB)
-
Ethanol (Reagent Grade)
-
Distilled Water
-
Diethyl Ether
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer with hotplate
-
Condenser
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), the barbituric acid derivative (1.0 mmol), and tetra-n-butylammonium bromide (TBAB, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add 10 mL of ethanol to the flask.
-
Reaction Conditions: Place the flask in a preheated oil bath at 50 °C and stir the mixture vigorously. Attach a condenser to the flask.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 60-90 minutes, often indicated by the formation of a thick precipitate.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that has precipitated is collected by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid sequentially with cold water (3 x 10 mL), ethanol (2 x 5 mL), and finally with diethyl ether (2 x 5 mL). This washing sequence is crucial for removing unreacted starting materials and the catalyst.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight. The resulting pyrrolo[2,3-d]pyrimidine derivatives are typically obtained in high purity without the need for further chromatographic purification.
Data and Expected Results
The described one-pot protocol consistently delivers high yields of the desired pyrrolo[2,3-d]pyrimidine derivatives. The table below summarizes representative results for the synthesis of various analogs using this method.
| Entry | Arylglyoxal (Ar) | Barbituric Acid Derivative | Time (min) | Yield (%) |
| 1 | Phenyl | Barbituric Acid | 60 | 90 |
| 2 | 4-Chlorophenyl | Barbituric Acid | 70 | 92 |
| 3 | 4-Methoxyphenyl | Barbituric Acid | 65 | 88 |
| 4 | Phenyl | N,N-Dimethylbarbituric Acid | 75 | 95 |
| 5 | 4-Nitrophenyl | N,N-Dimethylbarbituric Acid | 80 | 85 |
Table 1: Representative yields for the one-pot synthesis of various pyrrolo[2,3-d]pyrimidine derivatives.[7][10]
The structural identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For example, the ¹³C NMR spectra of these products will characteristically show signals for three distinct carbonyl groups in the range of 151-174 ppm.[10]
Alternative One-Pot Method: I₂/DMSO Promoted Cascade Annulation
An alternative and highly efficient one-pot synthesis involves the reaction of 6-amino-1,3-dimethyluracil with aurones, promoted by molecular iodine in DMSO.[1] This method proceeds via a cascade annulation process involving a Michael addition, iodination, intramolecular nucleophilic substitution, and a spiro ring-opening. This protocol is noted for its high atom economy and the use of an inexpensive and readily available catalyst.[1]
Caption: Key components of the I₂/DMSO promoted one-pot synthesis of pyrrolo[2,3-d]pyrimidines.
This approach has been successfully applied to gram-scale synthesis, demonstrating its robustness and applicability for producing substantial quantities of material.[1]
Conclusion and Future Outlook
One-pot multicomponent reactions represent a cornerstone of modern synthetic chemistry, providing rapid, efficient, and environmentally conscious access to complex molecular architectures. The protocols detailed in this application note for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives exemplify these advantages. By leveraging readily available starting materials and mild reaction conditions, researchers can efficiently generate diverse libraries of these pharmacologically significant compounds. These methods are highly adaptable and will undoubtedly continue to be instrumental in the discovery and development of new therapeutic agents targeting a wide range of diseases.
References
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- (PDF) One-pot three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
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The Strategic Synthesis of Pyrrolo[2,3-d]pyrimidines: A Guide to the Buchwald-Hartwig C-N Cross-Coupling Reaction
Introduction: The Significance of Pyrrolo[2,3-d]pyrimidines and the Power of Palladium Catalysis
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to the purine core of DNA and RNA allows it to interact with a wide range of biological targets, leading to the development of potent therapeutics, including kinase inhibitors for the treatment of cancers and inflammatory diseases. The efficient and modular synthesis of substituted pyrrolo[2,3-d]pyrimidines is therefore a critical endeavor for the pharmaceutical industry.
Traditionally, the synthesis of N-substituted pyrrolo[2,3-d]pyrimidines has relied on classical nucleophilic aromatic substitution (SNAr) reactions. However, these methods often require harsh reaction conditions and are limited by the electronic nature of the substrates, restricting the diversity of accessible analogues. The adevent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of carbon-nitrogen bonds.[3] The Buchwald-Hartwig amination, in particular, has emerged as a powerful and versatile tool for the synthesis of arylamines, offering broad substrate scope, excellent functional group tolerance, and milder reaction conditions.[3][4][5]
This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig C-N cross-coupling reaction for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. We will delve into the mechanistic underpinnings of this transformation, discuss the critical parameters that govern its success, and provide a detailed, field-proven protocol for its implementation in a research setting.
The Buchwald-Hartwig C-N Cross-Coupling: Mechanism and Key Parameters
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and a primary or secondary amine.[3] The catalytic cycle, illustrated below, involves a sequence of fundamental organometallic transformations.
Figure 1. A simplified catalytic cycle for the Buchwald-Hartwig amination.
The catalytic cycle commences with the oxidative addition of the aryl halide (in our case, a chloropyrrolo[2,3-d]pyrimidine) to a palladium(0) complex, forming a palladium(II) species.[6] Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to generate a palladium-amido complex. The final and crucial step is the reductive elimination of the desired N-aryl product, which regenerates the active palladium(0) catalyst.[4][6]
The success of the Buchwald-Hartwig amination hinges on the judicious selection of several key parameters:
| Parameter | Role and Considerations |
| Palladium Precatalyst | The choice of palladium source is critical. While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, modern, air-stable precatalysts that readily form the active Pd(0) species in situ are often preferred for their convenience and reproducibility. |
| Ligand | The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands, such as BINAP, XPhos, and SPhos, are frequently employed to promote both the oxidative addition and reductive elimination steps.[7] The choice of ligand can significantly impact the reaction's scope and efficiency. |
| Base | A base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex.[6] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and substrate compatibility. |
| Solvent | Anhydrous, aprotic solvents such as toluene, dioxane, and THF are typically used to prevent catalyst deactivation and unwanted side reactions. |
| Temperature | Most Buchwald-Hartwig aminations require elevated temperatures, typically ranging from 80 to 110 °C, to drive the reaction to completion.[6] |
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig C-N cross-coupling of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a primary amine. This protocol is based on a reported procedure and should be adapted and optimized for specific substrates.[4]
Figure 2. General experimental workflow for Buchwald-Hartwig amination.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv)
-
Primary amine (1.2-1.5 equiv)[4]
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)[4]
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.1 equiv)[4]
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)[4]
-
Anhydrous 1,4-dioxane
-
Anhydrous solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative, palladium(II) acetate, BINAP, and cesium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add the primary amine via syringe.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
| Substrate Example | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | ~85% (representative) |
| 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | ~90% (representative) |
| 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | PdCl₂(dppf) | K₂CO₃ | DMF | 120 | 24 | ~75% (mono-aminated) |
Table 1. Representative reaction conditions for the Buchwald-Hartwig amination of chloropyrrolo[2,3-d]pyrimidines. Yields are illustrative and will vary depending on the specific substrates and reaction scale.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert conditions- Poorly soluble reagents | - Use a fresh palladium source and ligand.- Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of inert gas.- Consider a different solvent or co-solvent to improve solubility. |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Presence of water- Sub-optimal base or ligand | - Use anhydrous solvents and reagents.- Screen different bases (e.g., K₃PO₄, LHMDS).- Try a different ligand that may suppress side reactions. |
| Difficulty in Purification | - Co-elution of product with starting materials or byproducts | - Optimize the chromatographic conditions (e.g., different solvent system, gradient elution).- Consider recrystallization as an alternative purification method. |
Conclusion
The Buchwald-Hartwig C-N cross-coupling reaction is a powerful and indispensable tool for the synthesis of N-substituted pyrrolo[2,3-d]pyrimidines. Its broad substrate scope, functional group tolerance, and relatively mild reaction conditions make it a superior alternative to traditional synthetic methods. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can efficiently access a diverse array of pyrrolo[2,3-d]pyrimidine derivatives for drug discovery and development. The protocol provided herein serves as a robust starting point for the implementation of this important transformation in the laboratory.
References
-
Al-Blewi, F. F., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 15(10), 1234. [Link]
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
- Wu, Y., & Li, H. (2021). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Sigma-Aldrich.
- Atlanchim Pharma. (2006). Palladium-catalyzed couplings to 5-deaza- and 7-deazapurines.
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- Atlanchim Pharma. (2006). Palladium-catalyzed couplings to 5-deaza- and 7-deazapurines.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine. BenchChem.
- YouTube. (2021).
- YouTube. (2025).
- Alfa Chemistry. Buchwald-Hartwig Coupling. Alfa Chemistry.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Grzybowski, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18218-18231.
- ResearchGate. (2019). Selected ligands and catalysts for Buchwald‐Hartwig amination.
- Sigma-Aldrich.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes & Protocols: The Role of the 1H-Pyrrolo[2,3-d]pyrimidine Scaffold in Modern Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Oncology
The 1H-Pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, has emerged as a "privileged scaffold" in medicinal chemistry and oncology research.[1] Its structural resemblance to adenine, a fundamental component of ATP, allows derivatives based on this scaffold to act as competitive inhibitors for a wide array of protein kinases.[2][3] This mimicry provides a versatile platform for designing potent and selective inhibitors of kinases that are often dysregulated in various cancers, making it a cornerstone of targeted cancer therapy development.[2][3] This guide provides an in-depth overview of the application of this scaffold, its mechanism of action, and detailed protocols for its investigation in a research setting.
Mechanism of Action: Targeting Dysregulated Kinase Signaling
Derivatives of the 1H-pyrrolo[2,3-d]pyrimidine scaffold primarily exert their anticancer effects by functioning as ATP-competitive inhibitors of protein kinases.[3] These small molecules occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
One of the most prominent targets for this class of compounds is the Janus Kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated cell growth, differentiation, and immune response. Its aberrant activation is a hallmark of many hematological malignancies and solid tumors.[4][5] Pyrrolo[2,3-d]pyrimidine-based inhibitors have been successfully developed to target specific JAK isoforms (JAK1, JAK2, JAK3), demonstrating significant therapeutic potential.[6][7][8]
Beyond JAK kinases, this versatile scaffold has been instrumental in developing inhibitors for a range of other oncogenic kinases, including:
-
RET kinase[14]
Furthermore, innovative drug design has led to the creation of dual inhibitors, such as combined JAK and Histone Deacetylase (HDAC) inhibitors, which can overcome drug resistance mechanisms.[4][16]
Visualizing the Mechanism: Inhibition of the JAK-STAT Pathway
Caption: Inhibition of the JAK-STAT signaling pathway by a 1H-Pyrrolo[2,3-d]pyrimidine derivative.
Applications in Cancer Research
The adaptability of the 1H-pyrrolo[2,3-d]pyrimidine scaffold has led to its evaluation in a wide range of cancer types. Below is a summary of its application against various cancer cell lines, highlighting the targeted kinases and observed potencies.
| Derivative Class | Target Kinase(s) | Cancer Cell Line(s) | Reported IC50 Values | Reference |
| Pyrrolo[2,3-d]pyrimidine-based | JAK1/2/3, HDAC1/6 | MDA-MB-231 (Triple-Negative Breast Cancer) | Potent antiproliferative and proapoptotic activities | [4] |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | EGFR, Her2, VEGFR2, CDK2 | HepG2 (Hepatocellular Carcinoma) | 40-204 nM (enzymatic) | [9][17] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1/2/3 | 4T1 (Breast Cancer) | 7-25 nM (enzymatic) | [12][13] |
| N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines | VEGFR-2 | A431 (Epidermoid Carcinoma) | Potent cytotoxicity | [11] |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives | CDK9 | MIA PaCa-2, AsPC-1 (Pancreatic Cancer) | Strong anti-proliferative activity | [15] |
| Pyrrolo[2,3-d]pyrimidine antifolates | Dihydrofolate Reductase (DHFR) | KB (Epidermoid Carcinoma), A549 (Non-Small Cell Lung) | More potent than Methotrexate | [18] |
| Tricyclic Pyrrolo[2,3-d]pyrimidines | DDR2 (in silico) | HT-29 (Colon Cancer) | 4.01 µM | [19] |
Experimental Protocols
The following protocols provide a framework for evaluating novel 1H-pyrrolo[2,3-d]pyrimidine derivatives in a cancer research setting.
Experimental Workflow
Caption: A typical workflow for the preclinical evaluation of novel kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay as an example)
This protocol is designed to measure the enzymatic activity of a target kinase in the presence of an inhibitor. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction.
A. Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and reflects the kinase activity.
B. Materials:
-
Target Kinase (e.g., JAK2, EGFR)
-
Kinase Substrate (specific to the kinase)
-
1H-Pyrrolo[2,3-d]pyrimidine derivative (test compound)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
C. Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Then, dilute further in the kinase buffer to achieve the desired final concentrations (e.g., 10 µM to 1 nM).
-
Reaction Setup: In each well of the plate, add the following:
-
5 µL of test compound dilution or control (DMSO for 100% activity, Staurosporine for 0% activity).
-
10 µL of a mix containing the target kinase and its specific substrate in kinase buffer.
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Terminate Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and Detect Signal: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the plate using a luminometer.
-
Data Analysis:
-
Subtract the background (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (100% activity) and the positive control inhibitor (0% activity).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
A. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
B. Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
1H-Pyrrolo[2,3-d]pyrimidine derivative (test compound)
-
Doxorubicin or another standard-of-care chemotherapeutic (positive control)
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipettes
-
Microplate reader (absorbance at 570 nm)
C. Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound, vehicle control (DMSO), or positive control.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation for Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilize Formazan Crystals: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the crystals completely.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated cells (100% viability).
-
Plot the percent viability versus the log of the compound concentration and fit the data to a dose-response curve to determine the GI50/IC50 value.
-
Conclusion and Future Directions
The 1H-Pyrrolo[2,3-d]pyrimidine scaffold is a validated and highly fruitful starting point for the development of targeted anticancer agents. Its ability to be chemically modified allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] Future research will likely focus on developing next-generation inhibitors that can overcome acquired resistance to existing therapies, exploring novel kinase targets, and creating multi-targeted agents that can simultaneously disrupt multiple oncogenic pathways. The protocols and information provided herein serve as a foundational guide for researchers aiming to explore and harness the therapeutic potential of this remarkable chemical scaffold.
References
-
Title: Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 Source: Expert Opinion on Therapeutic Patents URL: [Link]
-
Title: Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors Source: Molecules URL: [Link]
-
Title: Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy Source: Archiv der Pharmazie URL: [Link]
-
Title: Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors Source: Current Medicinal Chemistry URL: [Link]
-
Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: Pharmaceuticals URL: [Link]
-
Title: Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: Pharmaceuticals URL: [Link]
-
Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Advances URL: [Link]
-
Title: Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives Source: Molecules URL: [Link]
-
Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: MDPI URL: [Link]
-
Title: Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Publishing URL: [Link]
-
Title: Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds Source: ChemMedChem URL: [Link]
-
Title: Synthesis and antitumor activity of pyrrolo[2,3-d]pyrimidine antifolates with a bridge chain containing a nitrogen atom Source: Chemical & Pharmaceutical Bulletin URL: [Link]
-
Title: Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
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- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. mdpi.com [mdpi.com]
Application Notes & Protocols: 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine Derivatives as Potent and Selective EGFR Inhibitors
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone target in oncology, yet the emergence of resistance mutations necessitates the development of next-generation inhibitors. The 1H-Pyrrolo[2,3-d]pyrimidine scaffold has emerged as a highly versatile and effective core for designing potent and selective EGFR tyrosine kinase inhibitors (TKIs). This guide provides an in-depth exploration of 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine derivatives, detailing their mechanism of action, a representative synthetic protocol, and comprehensive methodologies for their biochemical and cellular evaluation. These protocols are designed for researchers, scientists, and drug development professionals aiming to identify and characterize novel inhibitors targeting both wild-type and clinically relevant mutant forms of EGFR.
Introduction: The Evolving Landscape of EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a pivotal role in regulating critical cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[1][3]
The initial success of first-generation reversible EGFR-TKIs like gefitinib and erlotinib was tempered by the development of acquired resistance, predominantly through the "gatekeeper" T790M mutation in exon 20 of the EGFR kinase domain.[3][4] This clinical challenge spurred the development of second-generation (e.g., afatinib) and third-generation (e.g., osimertinib) covalent inhibitors designed to overcome T790M-mediated resistance.[3][5] However, resistance to third-generation agents has now emerged, frequently involving the C797S mutation, which prevents the covalent binding of these inhibitors.[3]
This continuous evolution of resistance mechanisms creates an urgent clinical need for fourth-generation inhibitors capable of targeting these complex triple-mutant EGFR variants (e.g., del19/T790M/C797S or L858R/T790M/C797S).[6] The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine (a key component of ATP), has proven to be an exceptional scaffold for this purpose.[7][8] Its structure allows for strategic modifications to optimize binding affinity and selectivity for the ATP-binding pocket of various EGFR mutants, offering a promising avenue for the development of next-generation therapeutics.[6][9]
Mechanism of Action: Targeting the EGFR Kinase Domain
EGFR activation is a multi-step process initiated by the binding of ligands like Epidermal Growth Factor (EGF). This induces receptor dimerization, leading to the activation of the intracellular tyrosine kinase domain and subsequent autophosphorylation of specific tyrosine residues.[1][10] These phosphorylated sites act as docking stations for various signaling proteins, triggering downstream pathways such as RAS/MAPK and PI3K/AKT, which ultimately drive cell proliferation and survival.[11]
This compound derivatives function as ATP-competitive inhibitors. They are designed to bind within the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation process and all subsequent downstream signaling events.[4] The selectivity of these compounds for mutant EGFR over wild-type (WT) EGFR is a critical design feature, as it can minimize off-target effects and improve the therapeutic window.[9]
Figure 1: Simplified EGFR signaling pathway and inhibition. Pyrrolo[2,3-d]pyrimidine derivatives block the ATP-binding site, preventing autophosphorylation and halting downstream pro-survival signals.
Protocol: Synthesis of a Representative Pyrrolo[2,3-d]pyrimidine Derivative
The synthesis of substituted 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamines often involves a multi-step process. A common and effective strategy is the Buchwald-Hartwig C-N cross-coupling reaction to introduce the desired amine substituents onto the pyrimidine core.[9]
Objective: To synthesize a representative 4-anilino-substituted 1H-pyrrolo[2,3-d]pyrimidine derivative.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Substituted aniline (e.g., 3-ethynylaniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired substituted aniline (1.2 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.10 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Causality Note: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and poor reaction yields. Maintaining an inert atmosphere is critical for the success of the Buchwald-Hartwig coupling.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The reaction volume should be sufficient to dissolve the reagents (e.g., 5-10 mL per mmol of the limiting reagent).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the final product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Notes: Protocols for Inhibitor Evaluation
A hierarchical screening approach is essential for characterizing novel EGFR inhibitors. This process begins with biochemical assays to determine direct enzyme inhibition and progresses to cell-based assays to confirm activity in a complex biological system.
Figure 2: A typical workflow for the evaluation of novel EGFR inhibitors, from synthesis to functional cellular assays.
Biochemical Assay: In Vitro EGFR Kinase Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified wild-type and mutant EGFR kinase domains. This protocol is adapted from luminescence-based kinase assays.[1][10][12]
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition of the kinase results in a decrease in ADP formation and a lower luminescent signal.
Materials:
-
Recombinant human EGFR enzymes (WT, L858R, T790M/L858R, etc.)
-
Poly(Glu,Tyr) 4:1 or other suitable peptide substrate
-
ATP solution
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[1]
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a luminescence-capable plate reader
Protocol:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 0.5 µL of each dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Dilute the EGFR enzyme to the desired working concentration in kinase buffer. Add 5 µL of the diluted enzyme to each well (except the "no enzyme" control).
-
Pre-incubation: Gently mix the plate and incubate for 20-30 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.
-
Initiate Kinase Reaction: Prepare a substrate/ATP mix in kinase buffer. A typical starting concentration is 10-20 µM ATP (near the Kₘ for many EGFR mutants) and 0.2 µg/µL substrate.[10][13] Add 5 µL of this mix to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at room temperature (or 30 °C) for 60 minutes.[10]
-
Self-Validation Note: The reaction time and enzyme concentration should be optimized beforehand to ensure the reaction is in the linear range (typically <20% ATP consumption) for the "no inhibitor" control.
-
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Table 1: Representative Biochemical IC₅₀ Data
| Compound | EGFR (WT) IC₅₀ (nM) | EGFR (L858R/T790M) IC₅₀ (nM) | Selectivity Index (WT/Mutant) |
|---|---|---|---|
| Compound 12i | 22 | 0.21 | 104.7 |
| Osimertinib | 15 | 0.4 | 37.5 |
Data is illustrative and adapted from published findings for pyrrolo[2,3-d]pyrimidine derivatives.[9]
Cell-Based Assay: Inhibition of EGFR Autophosphorylation
Objective: To confirm target engagement by measuring the ability of a test compound to inhibit EGF-stimulated EGFR phosphorylation in a cellular context.[13]
Cell Line: A431 (human epidermoid carcinoma), which overexpresses wild-type EGFR.[13]
Materials:
-
A431 cells
-
12-well cell culture plates
-
Growth medium (e.g., DMEM with 10% FBS)
-
Low-serum medium (DMEM with 0.1% FBS)
-
Test compounds diluted in low-serum media
-
Recombinant human EGF
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody and chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed A431 cells in 12-well plates and grow until they reach ~90% confluence.
-
Serum Starvation: Aspirate the growth medium and wash the cells with PBS. Add low-serum medium and incubate for 16-18 hours.
-
Causality Note: Serum starvation synchronizes the cells and reduces basal EGFR activity, ensuring that the phosphorylation signal observed is a direct result of the added EGF stimulus.
-
-
Inhibitor Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01 µM to 10 µM) or DMSO (vehicle control) in low-serum media for 1-2 hours.[13]
-
EGF Stimulation: Stimulate the cells by adding EGF to a final concentration of 50 ng/mL. Incubate for 15 minutes at 37 °C.[13] A non-stimulated control well should also be included.
-
Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the media, and wash with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 15 minutes, then clarify by centrifuging at 14,000 g for 15 minutes at 4 °C.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with the anti-phospho-EGFR primary antibody overnight at 4 °C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Strip the membrane and re-probe with an anti-total-EGFR antibody to confirm equal protein loading. Quantify band intensities using densitometry software. The level of inhibition is determined by the reduction in the p-EGFR/total-EGFR ratio compared to the EGF-stimulated DMSO control.
Cell-Based Assay: Anti-Proliferative Activity
Objective: To determine the functional effect of EGFR inhibition by measuring the compound's ability to inhibit the proliferation of cancer cells dependent on EGFR signaling.[15][16]
Cell Lines:
-
HCC827 or PC-9: NSCLC cell lines with an EGFR exon 19 deletion (sensitive to EGFR inhibitors).[9][15]
-
NCI-H1975: NSCLC cell line with L858R/T790M mutations (resistant to first-generation inhibitors).[5]
Materials:
-
Cancer cell lines
-
Growth medium
-
Test compounds serially diluted in growth medium
-
White, clear-bottom 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of growth medium. Allow cells to attach overnight.
-
Compound Treatment: Add 100 µL of medium containing the test compounds at 2x the final desired concentrations. This will result in a 1x final concentration in 200 µL total volume. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37 °C in a humidified CO₂ incubator.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent viability for each concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve in a suitable software package.
Table 2: Representative Cell Proliferation IC₅₀ Data
| Compound | HCC827 (EGFR ex19del) IC₅₀ (nM) | NCI-H1975 (L858R/T790M) IC₅₀ (nM) |
|---|---|---|
| Afatinib | <100 | <100 |
| Gefitinib | <100 | >1000 (Resistant) |
| Lead Pyrrolopyrimidine | 15 | 45 |
Data is illustrative and adapted from published findings.[5]
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of the next generation of EGFR inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of these compounds. By employing a systematic approach that combines biochemical and cellular assays, researchers can effectively identify derivatives with high potency against clinically relevant EGFR mutations and selectivity over wild-type EGFR. Such compounds hold the potential to overcome the significant clinical challenge of acquired resistance in cancer therapy.[6] Future work will focus on optimizing the pharmacokinetic properties of lead compounds and evaluating their in vivo efficacy in relevant xenograft models to advance them toward clinical development.
References
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Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from Reaction Biology Website. [Link]
-
PLOS ONE. (2014). EGFR Biochemical Assays. Retrieved from PLOS ONE Journals. [Link]
-
Torii, S., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Spandidos Publications. [Link]
-
Kim, J. Y., et al. (2018). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. National Institutes of Health. [Link]
-
Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry. [Link]
-
Al-Ostoot, F. H., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. [Link]
-
ResearchGate. (2022). Overview of the first set of pyrrolopyrimidine EGFR inhibitors and.... Retrieved from ResearchGate. [Link]
-
Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from BPS Bioscience Website. [Link]
-
Szałaj, N., et al. (2022). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences. [Link]
-
Bentham Science Publishers. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Retrieved from Bentham Science. [Link]
-
Rosowsky, A., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry. [Link]
-
ACS Publications. (2023). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from MDPI. [Link]
-
MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from MDPI. [Link]
-
PubMed. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Retrieved from PubMed. [Link]
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- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Utilizing the 1H-Pyrrolo[2,3-d]pyrimidine Scaffold in Cellular Kinase Inhibition Assays
Introduction: The Significance of a Privileged Scaffold
The 1H-Pyrrolo[2,3-d]pyrimidine nucleus, also known as 7-deazapurine, represents a cornerstone "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its structural design is isosteric to the natural purine ring system, a fundamental component of essential biomolecules like ATP and nucleic acids.[1] This mimicry allows derivatives of the pyrrolo[2,3-d]pyrimidine scaffold to effectively compete with ATP for the binding pocket of a vast and critical class of enzymes: the protein kinases.[1]
Dysregulation of kinase signaling is a well-established driver of numerous pathologies, most notably cancer and autoimmune disorders.[1][2] Consequently, the 7-deazapurine core is integral to the design of numerous FDA-approved and investigational kinase inhibitors.[1][2] This scaffold is particularly prominent in the development of Janus kinase (JAK) inhibitors, which are crucial for treating inflammatory diseases.[3][4][5]
This application note provides a comprehensive guide for researchers utilizing 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine or its derivatives in cell culture. It details the underlying mechanism, provides robust protocols for experimental execution, and offers guidance on data interpretation, empowering researchers to effectively probe kinase signaling pathways.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The primary mechanism by which pyrrolo[2,3-d]pyrimidine-based compounds exert their biological effects is through competitive inhibition of protein kinases at the ATP-binding site. The nitrogen-rich heterocyclic core forms key hydrogen bonds within the hinge region of the kinase domain, a structural motif critical for anchoring ATP. By occupying this site, the inhibitor physically blocks ATP from binding, thereby preventing the phosphotransfer reaction that is central to kinase activity and downstream signal propagation.
The versatility of the scaffold allows for chemical modifications at various positions, enabling the development of inhibitors with high potency and selectivity for specific kinases or kinase families, such as JAK1, JAK2, JAK3, and others.[3][6][7]
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolo[2,3-d]pyrimidine-based inhibitor.
Core Protocols for Cell-Based Assays
Successful implementation of a cell-based kinase inhibition assay requires careful planning and execution. The following protocols provide a validated framework for preparing the compound, treating cells, and analyzing the biological outcome.
Reagent Preparation
Accurate preparation of stock and working solutions is critical for reproducible results.
Table 1: Compound Information & Stock Solution Preparation
| Parameter | Value | Notes |
| Compound Name | This compound | |
| CAS Number | 18620-92-3 | [8] |
| Molecular Formula | C₆H₇N₅ | [8] |
| Molecular Weight | 149.15 g/mol | [8] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended to ensure stability. |
| Stock Concentration | 10-50 mM | A higher concentration minimizes the volume of DMSO added to cell culture media. |
| Storage | -20°C or -80°C, desiccated | Store in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[9] |
Protocol: Preparing a 10 mM Stock Solution
-
Weighing: Accurately weigh 1.49 mg of this compound powder.
-
Solubilization: Add 1.0 mL of sterile, anhydrous DMSO to the powder.
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Aliquoting & Storage: Dispense into small, single-use volumes (e.g., 20 µL) and store at -20°C or below.
Scientist's Note (Causality): DMSO is the solvent of choice due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous cell culture media. Preparing a concentrated stock solution ensures that the final concentration of DMSO in the culture medium is kept low (typically ≤0.1%), minimizing solvent-induced cytotoxicity or off-target effects.
Experimental Workflow: From Cell Seeding to Analysis
The following diagram outlines a typical workflow for assessing the impact of a pyrrolo[2,3-d]pyrimidine-based inhibitor on a specific cellular signaling pathway.
Caption: A generalized experimental workflow for cell-based kinase inhibitor testing.
Protocol: Dose-Response and Pathway Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound and confirm its effect on a target signaling pathway.
Materials:
-
Selected cell line (e.g., RAW264.7 macrophages for JAK/STAT studies[5][7])
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Pyrrolo[2,3-d]pyrimidine stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Pathway stimulant (e.g., Lipopolysaccharide (LPS)[5][7] or a specific cytokine like IL-6)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Antibodies: Phospho-specific antibody for the target (e.g., p-STAT3), total protein antibody (e.g., STAT3), and loading control (e.g., GAPDH).
Procedure:
-
Cell Seeding: Seed cells in a 12-well or 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Incubate for 12-24 hours to allow for attachment.
-
Compound Dilution: Prepare serial dilutions of the inhibitor in complete culture medium. A common starting range is 10 µM, 5 µM, 1 µM, 0.5 µM, 0.1 µM, and 0 µM (vehicle control). Ensure the final DMSO concentration is constant across all wells (e.g., 0.1%).
-
Pre-treatment: Remove the old medium and replace it with the medium containing the inhibitor dilutions. Incubate for 1-2 hours.
Rationale: Pre-incubation allows the inhibitor to penetrate the cell membrane and engage with its intracellular target before pathway activation.
-
Stimulation: Add the pathway stimulant (e.g., LPS to a final concentration of 100 ng/mL) directly to the wells. Incubate for the optimal stimulation time (e.g., 15-30 minutes for many phosphorylation events).
-
Cell Lysis: Place the plate on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration of each sample using a BCA assay.
-
Western Blotting: Normalize protein amounts for all samples, prepare them with Laemmli buffer, and perform SDS-PAGE followed by immunoblotting with the appropriate primary and secondary antibodies.[5]
Data Analysis and Interpretation
-
Pathway Inhibition: The primary readout for this assay is the reduction in the signal from the phospho-specific antibody relative to the total protein and the stimulated vehicle control. A dose-dependent decrease in phosphorylation confirms the inhibitory activity of the compound.
-
IC₅₀ Determination: Densitometry values from the Western blot can be plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve can be fitted to the data using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value. The IC₅₀ represents the concentration of the inhibitor required to reduce the phosphorylation signal by 50%.[2]
-
Cell Viability: It is crucial to run a parallel cell viability assay (e.g., MTT or ATPlite) to ensure that the observed inhibition is not merely a result of cytotoxicity.[10][11] Ideally, the IC₅₀ for pathway inhibition should be significantly lower than the concentration that causes a 50% reduction in cell viability (CC₅₀).[5]
Conclusion
The 1H-Pyrrolo[2,3-d]pyrimidine scaffold is a powerful tool for investigating and modulating kinase-driven signaling pathways. By employing the robust cell culture and analysis protocols detailed in this guide, researchers can effectively determine the potency and cellular mechanism of action for novel derivatives. Careful attention to experimental design, including appropriate controls and orthogonal assays for cytotoxicity, will ensure the generation of high-quality, reproducible, and interpretable data, thereby accelerating the drug discovery process.
References
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
Cell-based test for kinase inhibitors. (2020). INiTS. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. (2014). PubMed. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. (2022). PubMed. [Link]
-
Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. (2019). PubMed. [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2021). PMC - NIH. [Link]
-
Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. (2024). PubMed. [Link]
-
Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. (2022). PMC - NIH. [Link]
-
Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. (2021). NIH. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2020). MDPI. [Link]
-
Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. (2011). PMC - NIH. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). PMC - PubMed Central. [Link]
-
7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. (2020). PMC - NIH. [Link]
-
Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. (2022). PeerJ. [Link]
-
NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. (2023). AJOL. [Link]
-
Calculating Amount of Drug Needed for Cell Culture: Practical Guide. (2023). YouTube. [Link]
-
1H-Pyrrolo(2,3-d)pyrimidine. MySkinRecipes. [Link]
-
1H-Pyrrolo[2,3-d]pyrimidin-4-amin | CAS#:1500-85-2. Chemsrc. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine
Introduction: The 1H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics, including kinase inhibitors like Tofacitinib.[1][2] Its structural similarity to endogenous purines allows it to effectively interact with a multitude of biological targets. However, the synthesis of its derivatives, particularly the 2,4-diamine substituted variant, is frequently plagued by challenges ranging from poor regioselectivity to competing side reactions and purification difficulties.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help researchers navigate the common pitfalls encountered during the synthesis of this critical heterocyclic system.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Issues with Starting Materials and Reagents
Question 1: My cyclization reaction with guanidine is inconsistent and often gives low yields. What could be the cause?
Answer: This is a common issue often traced back to the quality and handling of guanidine. Guanidine free base is highly hygroscopic and readily absorbs atmospheric carbon dioxide to form guanidinium carbonate, a significantly less reactive nucleophile.
-
Causality: The carbonate salt is not only a weaker base but also introduces a competing, non-nucleophilic anion. For the critical cyclization step where guanidine attacks a cyano or ester group to form the pyrimidine ring, maximizing the concentration of the free base form is essential.[3]
-
Troubleshooting Steps:
-
Use Guanidine Hydrochloride: Start with the more stable guanidine hydrochloride salt and generate the free base in situ.
-
Select the Right Base: Use a strong, non-nucleophilic base like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in the corresponding alcohol solvent (methanol or ethanol). The base should be used in stoichiometric amounts (at least one equivalent to neutralize the HCl salt and another to drive the reaction).
-
Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture and CO₂ ingress.
-
Reagent Verification: If using commercial guanidine free base, verify its purity. A simple titration or 13C NMR can help detect significant carbonate contamination.
-
Section 2: Troubleshooting the Core Ring Formation (Cyclization)
Question 2: During the synthesis of a 6-substituted pyrrolo[2,3-d]pyrimidine from 2,6-diamino-4-hydroxypyrimidine and an α-haloketone, I've isolated a significant amount of a furo[2,3-d]pyrimidine byproduct. How can this be prevented?
Answer: This is a classic example of a competing cyclization pathway. The 2,6-diamino-4-hydroxypyrimidine starting material exists in tautomeric forms, and under certain conditions, the endocyclic nitrogen (N1 or N3) or the exocyclic oxygen can act as the nucleophile instead of the C5 carbon, leading to the undesired furan-fused ring system. A method for the regiospecific synthesis of 6-substituted pyrrolo[2,3-d]pyrimidines involves the reaction of α–chloromethylbenzylketones with 2,6-diamino-4-oxopyrimidine in sodium acetate and water.[4]
-
Mechanistic Insight: The desired reaction is a variation of the Fischer indole synthesis, where the C5 of the pyrimidine attacks the ketone. However, if an oxygen atom attacks, it leads to the furo[2,3-d]pyrimidine. This side reaction is often favored by aprotic solvents and strong bases which can deprotonate the pyrimidine ring nitrogens.
-
Visualizing the Competing Pathways:
Caption: Competing cyclization pathways in pyrrolo[2,3-d]pyrimidine synthesis.
-
Recommended Protocol Adjustments:
-
Solvent Choice: Switch to a protic solvent system. Refluxing in a mixture of water and ethanol with a mild base like sodium acetate is reported to strongly favor the formation of the desired pyrrolo[2,3-d]pyrimidine.[4]
-
pH Control: Maintaining a slightly acidic to neutral pH (around 5-7) favors the desired C-alkylation pathway over O-alkylation. Using a buffer system like NaOAc/AcOH can be effective.
-
Question 3: My cyclization reaction is sluggish, resulting in a low yield of the desired product along with unreacted starting material. How can I improve the reaction kinetics?
Answer: Low conversion is typically due to suboptimal reaction conditions or insufficient activation of the electrophile/nucleophile. The following parameters are critical for optimization.
-
Troubleshooting Logic:
Caption: Decision tree for troubleshooting low reaction conversion.
-
Optimization Table:
| Parameter | Rationale | Recommended Action |
| Temperature | Many cyclization reactions require significant thermal energy to overcome the activation barrier for ring closure. | Incrementally increase the reaction temperature (e.g., from 80°C to 100°C, then to 120°C in a high-boiling solvent like DMF or DMAc), monitoring for product formation vs. decomposition by TLC or LC-MS. |
| Base | The base deprotonates the pyrimidine, increasing its nucleophilicity for the initial alkylation step. | If using a weak base (e.g., K₂CO₃), consider switching to a stronger, non-nucleophilic base like DBU or NaH (use with caution in an appropriate aprotic solvent). Ensure at least 2 equivalents are used. |
| Solvent | The solvent must fully dissolve the starting materials to ensure a homogeneous reaction. Polar aprotic solvents are often effective. | If solubility is an issue in alcohols, switch to higher-boiling polar aprotic solvents such as DMF, DMAc, or NMP. |
| Leaving Group | The rate of the initial Sₙ2 reaction depends on the leaving group ability (I > Br > Cl). | If using an α-chloroketone, consider synthesizing the α-bromoketone or α-iodoketone equivalent to accelerate the initial alkylation step. |
Section 3: Challenges in Protecting Group Chemistry
Question 4: I am using a trimethylsilylethoxymethyl (SEM) group to protect the pyrrole N7-position. The deprotection step using TBAF is giving multiple side products. What is happening?
Answer: This is a known and challenging side reaction during SEM deprotection of electron-rich heterocycles.[5] The standard mechanism involves fluoride-induced cleavage, which releases formaldehyde as a byproduct. This highly reactive formaldehyde can then be trapped by the nucleophilic positions on your pyrrolopyrimidine core, leading to undesired methylation or cyclization products.
-
Mechanism of Side Product Formation:
-
TBAF attacks the silicon of the SEM group.
-
The resulting anion fragments, releasing ethylene, formaldehyde (CH₂O), and the deprotected pyrrole anion.
-
The free formaldehyde can react with the N7 anion or the exocyclic amino groups, leading to N-methylation or potentially forming bridged dimeric species.
-
-
Troubleshooting and Alternative Protocols:
-
Include a Formaldehyde Scavenger: Add a scavenger to the deprotection reaction to trap the formaldehyde as it is formed. Common scavengers include ethylenediamine or 1,3-diaminopropane.
-
Acidic Deprotection: Switch to an acidic deprotection method. Strong acids like TFA (trifluoroacetic acid) in DCM at room temperature can effectively cleave the SEM group without generating formaldehyde. This is often a cleaner, albeit harsher, alternative.
-
Optimize TBAF Conditions: If you must use TBAF, run the reaction at a lower temperature (e.g., 0°C or -20°C) to slow down the rate of side reactions. Use the minimum effective amount of TBAF (e.g., 1.1 equivalents) to avoid excess base.
-
Section 4: Purification and Characterization
Question 5: My final 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine product is poorly soluble and streaks severely on silica gel chromatography. How can I effectively purify it?
Answer: The high density of nitrogen atoms and the presence of primary amines in the target compound make it quite polar and prone to strong, often irreversible, interactions with the acidic silanol groups on standard silica gel.
-
Purification Strategy:
-
Acid/Base Extraction: If the impurities have a different acid/base character, perform an aqueous workup. Dissolve the crude material in an organic solvent (like EtOAc or DCM), wash with a dilute acid (e.g., 1M HCl) to protonate and extract your basic product into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate the pure product, which can be collected by filtration.
-
Recrystallization/Trituration: This is often the most effective method.
-
Protocol: Dissolve the crude solid in a minimum amount of a hot, polar solvent in which it is soluble (e.g., DMF, DMSO, or a mixture like Ethanol/Water). Allow the solution to cool slowly to room temperature, then cool further in an ice bath. Collect the resulting crystals by vacuum filtration and wash with a cold, less-polar solvent (e.g., cold ethanol, ether).
-
-
Alternative Chromatography:
-
Deactivated Silica: Treat standard silica gel with a base like triethylamine (e.g., use a mobile phase containing 0.5-1% triethylamine) to cap the acidic silanol groups and reduce streaking.
-
Reverse-Phase Chromatography (C18): This is an excellent alternative for polar compounds. Use a gradient of water/acetonitrile or water/methanol, often with a modifier like 0.1% TFA or formic acid to improve peak shape.
-
Alumina (Neutral or Basic): For highly basic compounds, basic alumina can be a better stationary phase than silica.
-
-
Reference Protocols
Protocol 1: Regiospecific Synthesis of 2-Amino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidin-4-one
This protocol is adapted from methodologies that favor the formation of the 6-substituted isomer and minimize the furo[2,3-d]pyrimidine byproduct.[4]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 2,6-diamino-4-oxopyrimidine (1.0 eq), the desired α-chloromethyl-arylketone (1.1 eq), and sodium acetate (3.0 eq).
-
Solvent Addition: Add a 1:1 mixture of deionized water and ethanol to the flask to achieve a starting material concentration of approximately 0.1 M.
-
Reaction: Heat the mixture to reflux (approx. 85-90°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 6-12 hours).
-
Workup: Once the starting pyrimidine is consumed, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold water, cold ethanol, and finally diethyl ether to remove residual impurities.
-
Purification: The crude solid can be further purified by recrystallization from an ethanol/water mixture if necessary.
References
- US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines.
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . PMC - PubMed Central. [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation . PubMed Central. [Link]
-
Progress in 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine - Ribonucleoside Synthesis . Bentham Science. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach . MDPI. [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives . Sociedad Química de México. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives . MDPI. [Link]
-
A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation . SpringerLink. [Link]
-
Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling . PMC - NIH. [Link]
-
Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation . ACS Publications. [Link]
-
Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents . PMC - NIH. [Link]
-
Navigating the Supply Chain for Pyrrolo[2,3-d]Pyrimidine Intermediates . Pharmaffiliates. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers . MDPI. [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines - Google Patents [patents.google.com]
- 4. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine scaffold. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address the common challenges encountered when modifying this scaffold to improve its bioavailability. Our focus is on providing practical, actionable insights grounded in established scientific principles to accelerate your research and development efforts.
Understanding the Core Challenge: Bioavailability of the Pyrrolopyrimidine Scaffold
The 1H-Pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets, particularly kinases. However, like many nitrogen-containing heterocyclic compounds, derivatives of this scaffold can present challenges related to suboptimal oral bioavailability. These challenges typically stem from one or more of the following factors:
-
Poor Aqueous Solubility: The planar, aromatic nature of the scaffold can lead to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Limited Membrane Permeability: While often lipophilic enough to cross cell membranes, unfavorable physicochemical properties can hinder efficient passive diffusion.
-
First-Pass Metabolism: The scaffold can be susceptible to rapid metabolism by enzymes in the gut wall and liver (e.g., cytochrome P450s), reducing the amount of active drug that reaches systemic circulation.
This guide will walk you through strategies to systematically address these issues through chemical modification and appropriate formulation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered during the modification and evaluation of this compound derivatives.
Synthesis & Modification
Q1: I'm having trouble with the solubility of my starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, for my coupling reactions. What can I do?
A1: This is a common issue. Here are a few troubleshooting steps:
-
Solvent System: While DMF and dioxane are commonly used, consider exploring solvent mixtures. For example, a mixture of dioxane and water (e.g., 3:1) can sometimes improve the solubility of both the starting material and the boronic acid/ester in Suzuki couplings.
-
Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) before adding the catalyst and ligand can help dissolve the starting materials. However, be mindful of the stability of your reagents at elevated temperatures before the reaction is initiated.
-
Alternative Starting Materials: If solubility remains a significant hurdle, consider using a more soluble derivative, such as a SEM-protected pyrrolopyrimidine, which can be deprotected in a later step.
Q2: My Buchwald-Hartwig amination reaction to introduce a side chain at the 4-position is giving low yields. What are the likely causes?
A2: Low yields in Buchwald-Hartwig couplings can arise from several factors:
-
Catalyst and Ligand Choice: The combination of palladium source and ligand is critical. For electron-rich pyrrolopyrimidines, ligands like XPhos or SPhos with Pd₂(dba)₃ or Pd(OAc)₂ are often good starting points. You may need to screen a small panel of ligands to find the optimal one for your specific substrate.
-
Base: The choice and strength of the base are crucial. Cs₂CO₃ is a common choice, but others like K₃PO₄ or NaOtBu can be more effective depending on the amine. Be cautious with very strong bases as they can promote side reactions.
-
Oxygen Contamination: These reactions are highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that your solvents are properly degassed.
-
Substrate Reactivity: Sterically hindered amines or electron-deficient anilines can be less reactive. In such cases, you may need to increase the reaction temperature, use a more active catalyst system, or increase the reaction time.
In Vitro Bioavailability Assays
Q3: My compound precipitates in the buffer during my Caco-2 permeability assay. How can I get reliable data?
A3: Compound precipitation is a frequent problem for poorly soluble molecules and can lead to an underestimation of permeability.
-
Reduce Concentration: The simplest solution is to lower the concentration of your test compound to below its thermodynamic solubility in the assay buffer. This may require more sensitive analytical methods for detection.
-
Use of Co-solvents: A small percentage of a biocompatible co-solvent like DMSO (typically ≤1%) can be used to maintain solubility. However, it's crucial to keep the co-solvent concentration consistent across all wells and to be aware that it can affect cell monolayer integrity at higher concentrations.
-
Formulation Approaches: For lead compounds, you can explore simple formulations like using a cyclodextrin (e.g., HP-β-CD) in the dosing solution to enhance solubility.
Q4: My microsomal stability assay shows very rapid clearance, but the in vivo data suggests better stability. Why the discrepancy?
A4: This is a known phenomenon and can occur for several reasons:
-
Non-CYP Metabolism: Liver microsomes primarily contain cytochrome P450 (CYP) and some UDP-glucuronosyltransferase (UGT) enzymes. If your compound is metabolized by other enzymes not present or active in microsomes (e.g., cytosolic enzymes like aldehyde oxidase), the in vitro assay will not capture this and may over-predict clearance. Consider running the assay in hepatocytes, which contain a broader range of metabolic enzymes.
-
Plasma Protein Binding: In vivo, a significant fraction of your drug may be bound to plasma proteins, rendering it unavailable for metabolism. Microsomal assays typically have much lower protein concentrations, leading to a higher unbound fraction and faster metabolism. You can incorporate physiological concentrations of albumin into your assay to get a more predictive result.
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Other Clearance Mechanisms: The in vivo clearance is a sum of all clearance pathways, including renal and biliary excretion. If these are major clearance routes for your compound, the microsomal stability assay, which only measures metabolic clearance, will naturally under-predict the overall in vivo stability.
Strategies for Improving Bioavailability
The following sections outline key medicinal chemistry and formulation strategies to enhance the bioavailability of this compound derivatives.
Addressing Poor Solubility
Improving aqueous solubility is often the first and most critical step.
-
Introduction of Polar Functional Groups: Judiciously adding polar groups (e.g., -OH, -NH₂, morpholine, piperazine) can increase hydrophilicity and disrupt crystal packing, thereby improving solubility. These are often introduced at positions on the pyrrolopyrimidine scaffold that are not critical for target engagement.
-
Salt Formation: The basic nitrogen atoms in the pyrimidine ring and on the amino substituents provide handles for forming salts with pharmaceutically acceptable acids (e.g., HCl, mesylate, tartrate). Salt formation can significantly improve solubility and dissolution rate.
-
Prodrug Approach: A prodrug is an inactive derivative that is converted to the active parent drug in vivo. Attaching a polar, water-solubilizing promoiety (e.g., a phosphate group, an amino acid, or a polyethylene glycol chain) can dramatically increase aqueous solubility.
Enhancing Membrane Permeability
Permeability is governed by a balance of lipophilicity and polarity.
-
Lipophilicity Modulation (LogP/LogD): The octanol-water partition coefficient (LogP or LogD at physiological pH) is a key indicator of permeability. A LogD in the range of 1-3 is often considered optimal for passive diffusion. You can modulate LogD by adding or removing lipophilic or polar groups.
-
Reducing Hydrogen Bond Donors: Intramolecular hydrogen bonds can reduce the energy penalty of moving from an aqueous to a lipid environment. Capping hydrogen bond donors (e.g., through N-alkylation) can sometimes improve permeability, but this must be balanced against potential loss of target affinity.
-
Prodrugs for Improved Permeability: Lipophilic prodrugs can be designed to mask polar functional groups, enhancing membrane permeability. These prodrugs are then cleaved intracellularly to release the active compound.
Increasing Metabolic Stability
Minimizing first-pass metabolism is crucial for increasing oral bioavailability.
-
Identifying Metabolic Hotspots: The first step is to identify which parts of the molecule are most susceptible to metabolism. This can be done experimentally by incubating the compound with liver microsomes or hepatocytes and identifying the metabolites using LC-MS/MS. In silico tools can also predict likely sites of metabolism.
-
Blocking Metabolism: Once a metabolic "soft spot" is identified, you can make chemical modifications to block the metabolic pathway. Common strategies include:
-
Fluorine Substitution: Replacing a hydrogen atom with a fluorine atom at a site of oxidation can block metabolism due to the strength of the C-F bond.
-
Deuteration: Replacing a hydrogen with a deuterium at a metabolic hotspot can slow the rate of metabolism due to the kinetic isotope effect.
-
Introduction of Steric Hindrance: Adding a bulky group near the site of metabolism can sterically hinder the enzyme from accessing it.
-
-
Scaffold Hopping/Bioisosteric Replacement: If a particular part of the molecule is consistently labile, consider replacing it with a bioisostere that is more resistant to metabolism while retaining the desired biological activity.
Experimental Protocols & Workflows
Workflow for Bioavailability Enhancement
The following diagram illustrates a typical workflow for modifying and evaluating your compounds.
Caption: Iterative workflow for enhancing bioavailability.
Protocol: Caco-2 Permeability Assay
This protocol provides a general outline for assessing the permeability of your compounds using the Caco-2 cell model.
Materials:
-
Caco-2 cells (ATCC)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow solution (for monolayer integrity check)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of each well. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Perform a Lucifer yellow permeability assay. The apparent permeability (Papp) of Lucifer yellow should be low (<1.0 x 10⁻⁶ cm/s), indicating tight junction integrity.
-
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare the dosing solution by diluting the test compound stock solution in HBSS to the final concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Add the dosing solution to the apical (donor) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 60, 90, 120 minutes), take a sample from the basolateral compartment. Replace the volume with fresh HBSS.
-
At the end of the experiment, take a sample from the apical compartment.
-
-
Permeability Experiment (Basolateral to Apical - B to A):
-
Perform the experiment as above, but add the dosing solution to the basolateral compartment and sample from the apical compartment. This is done to determine the efflux ratio.
-
-
Sample Analysis:
-
Analyze the concentrations of the test compound in all samples by LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of permeation (amount of compound in the receiver compartment over time)
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A = surface area of the membrane
-
C₀ = initial concentration in the donor compartment
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)
-
An efflux ratio > 2 suggests the compound may be a substrate for active efflux transporters.
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-
Data Summary Tables
When evaluating a series of analogs, it is crucial to present the data in a clear, comparable format.
Table 1: Example Data for Bioavailability Assessment of Pyrrolopyrimidine Analogs
| Compound ID | Modification | Solubility (µg/mL) | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | Microsomal t½ (min) | Oral Bioavailability (F%) in Rat |
| Parent | - | <1 | 5.2 | 1.2 | 15 | 5 |
| Analog-1 | 4-Morpholino | 50 | 4.8 | 1.1 | 25 | 20 |
| Analog-2 | 6-Fluoro | <1 | 5.5 | 1.3 | 45 | 15 |
| Analog-3 | 4-Morpholino, 6-Fluoro | 45 | 5.1 | 1.2 | 60 | 45 |
| Analog-4 | 4-(N-Me-piperazine) | >100 | 3.5 | 1.5 | 20 | 30 |
Conclusion
Modifying the this compound scaffold for improved bioavailability is a multifactorial challenge that requires a systematic and iterative approach. By carefully considering the interplay between solubility, permeability, and metabolic stability, and by employing the robust experimental workflows outlined in this guide, researchers can effectively navigate the complexities of drug discovery and development. This technical support center is intended to be a living resource; we encourage you to reach out with further questions and share your experiences to help us build a comprehensive knowledge base for the scientific community.
References
- Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- Lau, Y. Y., & Unadkat, J. D. (2010). Prediction of intestinal and hepatic metabolism. In Optimization in Drug Discovery (pp. 115-132). Humana Press.
- Stella, V. J. (2010). Prodrugs: a review of their applications to drug delivery. Drugs, 70(1), 1-3.
- Trajanoska, S., et al. (2017). Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. European Journal of Medicinal Chemistry, 126, 954-967.
- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
- Zakeri-Milani, P., Valizadeh, H., & Tajerzadeh, H. (2005). The utility of the Caco-2 cell line in predicting the oral absorption of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 168-177.
Validation & Comparative
A Comparative Guide to the Therapeutic Validation of the Janus Kinase (JAK) Family as a Target for 1H-Pyrrolo[2,3-d]pyrimidine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Janus Kinase (JAK) family as a therapeutic target, with a particular focus on inhibitors based on the 1H-pyrrolo[2,3-d]pyrimidine scaffold. This chemical structure is a cornerstone for numerous approved and clinical-stage kinase inhibitors. We will objectively compare the validation of JAKs against other therapeutic targets in relevant diseases and provide supporting experimental data and protocols.
Introduction: The Significance of the 1H-Pyrrolo[2,3-d]pyrimidine Scaffold and the JAK-STAT Pathway
The 1H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[1] This structural similarity allows derivatives to act as competitive inhibitors for a multitude of kinases.[1] Notably, this scaffold is the foundation for several FDA-approved Janus Kinase (JAK) inhibitors, including tofacitinib and baricitinib.[2]
The JAK-STAT signaling pathway is a critical regulator of cellular processes such as immune response, cell proliferation, and survival.[3] Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders and cancers.[3][4] The pathway is activated by cytokines and growth factors, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs) by JAKs.[5] Activated STATs then translocate to the nucleus to regulate gene expression.[4]
The four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—have distinct yet sometimes overlapping roles in signaling, making them attractive targets for therapeutic intervention.[4] The development of inhibitors with varying selectivity for these isoforms allows for tailored therapeutic effects.
The JAK Family vs. Alternative Therapeutic Targets: A Comparative Analysis
The therapeutic landscape for autoimmune diseases and some cancers is populated by various targeted therapies. Here, we compare JAK inhibitors with other major classes of drugs, particularly for rheumatoid arthritis (RA), a key indication for many JAK inhibitors.
| Therapeutic Target Class | Mechanism of Action | Representative Drugs (Scaffold) | Key Advantages | Key Disadvantages |
| JAK Family | Inhibition of intracellular JAK-STAT signaling, modulating the response to multiple cytokines. | Tofacitinib, Baricitinib, Upadacitinib (1H-pyrrolo[2,3-d]pyrimidine) | Oral administration, rapid onset of action, comparable efficacy to biologics.[6] | Increased risk of infections, malignancies, and cardiovascular events.[6][7] |
| TNF-alpha | Neutralization of the pro-inflammatory cytokine TNF-alpha. | Adalimumab, Etanercept, Infliximab (Monoclonal antibodies/fusion proteins) | Extensive long-term safety and efficacy data.[8] | Parenteral administration, potential for immunogenicity. |
| IL-6 Receptor | Blockade of the IL-6 receptor, preventing pro-inflammatory signaling. | Tocilizumab, Sarilumab (Monoclonal antibodies) | Can be used as monotherapy, effective in patients unresponsive to TNF inhibitors.[8] | Parenteral administration, risk of infections and neutropenia. |
| T-cell Co-stimulation | Inhibition of T-cell activation by blocking the CD80/CD86-CD28 signal. | Abatacept (Fusion protein) | Different mechanism of action, may be effective when other biologics fail. | Parenteral administration, slower onset of action. |
| B-cell (CD20) | Depletion of CD20-positive B-cells. | Rituximab (Monoclonal antibody) | Long-lasting effect after a course of treatment. | Parenteral administration, risk of infusion reactions and infections. |
Causality Behind Experimental Choices in Drug Development:
The development of oral small molecule inhibitors like those based on the 1H-pyrrolo[2,3-d]pyrimidine scaffold was driven by the need for more convenient alternatives to injectable biologic DMARDs. The broad-spectrum cytokine inhibition achieved by targeting the JAK-STAT pathway offered the potential for efficacy in patients who had failed other targeted therapies. However, this broad immunosuppression also underlies the observed side effects, leading to the development of more selective JAK inhibitors to improve the safety profile.
Experimental Validation of JAKs as a Therapeutic Target
Validating the therapeutic potential of targeting the JAK family involves a multi-step process, from initial enzymatic assays to in vivo disease models.
In Vitro Kinase Inhibition Assays
These assays are the first step in quantifying the potency and selectivity of a compound.[9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against each of the four JAK isoforms.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay [11]
-
Compound Preparation: Perform a serial dilution of the 1H-pyrrolo[2,3-d]pyrimidine-based inhibitor in DMSO, followed by a further dilution in the assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[11]
-
Enzyme and Substrate Preparation: Dilute recombinant human JAK1, JAK2, JAK3, and TYK2 catalytic domains and a biotinylated peptide substrate in the assay buffer.[11]
-
Reaction Initiation: In a 384-well microplate, add the enzyme, substrate, and inhibitor. Initiate the kinase reaction by adding ATP.[11]
-
Detection: After incubation, add HTRF detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated fluorophore).[11]
-
Data Acquisition: Measure the HTRF signal, which is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assays for Target Engagement and Downstream Signaling
Cell-based assays confirm that the inhibitor can enter cells and modulate the JAK-STAT pathway.
Objective: To assess the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Protocol: Flow Cytometry-based Phospho-STAT Assay [12]
-
Cell Culture: Use a relevant cell line (e.g., human leukocytes) that expresses the target JAKs and cytokine receptors.[12]
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 to activate the JAK1/2 pathway) to induce STAT phosphorylation.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with methanol to allow antibody entry.
-
Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and quantify the median fluorescence intensity of the phospho-STAT signal.
-
Data Analysis: Determine the IC50 for the inhibition of STAT phosphorylation.
In Vivo Models for Efficacy and Safety Assessment
Animal models of disease are crucial for evaluating the therapeutic potential and potential toxicities of a drug candidate.
Objective: To determine the efficacy of the JAK inhibitor in a relevant animal model of autoimmune disease.
Protocol: Collagen-Induced Arthritis (CIA) in Mice
-
Induction of Arthritis: Immunize DBA/1 mice with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
Compound Administration: Once clinical signs of arthritis appear, begin daily oral administration of the test compound or vehicle control.
-
Clinical Scoring: Monitor the mice regularly for signs of arthritis, and score the severity based on paw swelling and joint inflammation.
-
Histopathological Analysis: At the end of the study, collect joints for histological examination to assess cartilage and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines and other relevant biomarkers.
-
Data Analysis: Compare the clinical scores, histological damage, and biomarker levels between the treated and control groups to determine the efficacy of the compound.
Data Presentation and Visualization
Table 1: Comparative In Vitro Potency of Representative JAK Inhibitors
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Tofacitinib | 1.1 | 20 | 5.6 | 32 | Pan-JAK inhibitor |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 inhibitor |
| Upadacitinib | 43 | 110 | 2300 | 460 | Selective JAK1 inhibitor |
| Filgotinib | 10 | 28 | 810 | 116 | Selective JAK1 inhibitor |
Note: IC50 values are approximate and can vary depending on the assay conditions.
Diagram 1: The JAK-STAT Signaling Pathway
Caption: Overview of the canonical JAK-STAT signaling cascade.
Diagram 2: Experimental Workflow for JAK Inhibitor Validation
Caption: A streamlined workflow for the validation of JAK inhibitors.
Conclusion
The Janus Kinase family represents a highly validated set of therapeutic targets for a range of inflammatory and myeloproliferative diseases. The development of orally available small molecule inhibitors, particularly those based on the 1H-pyrrolo[2,3-d]pyrimidine scaffold, has revolutionized the treatment paradigm for many patients. While these agents offer significant advantages in terms of administration and efficacy, their broad immunosuppressive effects necessitate careful patient selection and monitoring.
Future research will likely focus on developing next-generation JAK inhibitors with refined selectivity profiles to maximize therapeutic benefit while minimizing off-target effects. The robust set of in vitro and in vivo validation assays described herein will continue to be instrumental in the discovery and development of these improved therapies.
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A Comparative Guide to the Cross-Reactivity of 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine Kinase Inhibitors
Introduction: The Privileged Scaffold of 1H-Pyrrolo[2,3-d]pyrimidine
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often termed "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The 1H-Pyrrolo[2,3-d]pyrimidine nucleus, also known as 7-deazapurine, is a quintessential example of such a scaffold.[1] Its structure is a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP), the universal energy currency of the cell and the phosphate donor in all kinase-catalyzed reactions.[1][2]
This structural mimicry allows 1H-Pyrrolo[2,3-d]pyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of a vast array of protein kinases.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and chronic inflammatory disorders, making them prime targets for therapeutic intervention.[2][3] The adaptability of the 7-deazapurine core has led to the development of several FDA-approved drugs and a multitude of clinical candidates targeting various kinase families.[2][4] This guide provides a comparative analysis of the cross-reactivity profiles of prominent inhibitors based on this scaffold, with a primary focus on the Janus Kinase (JAK) family, and details the experimental methodologies used to rigorously assess their selectivity.
The Janus Kinase (JAK) Family: A Primary Target in Autoimmune Disease
The JAK family, comprising four intracellular non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), is central to cytokine signaling.[5] Cytokines, upon binding to their specific receptors, trigger the activation of associated JAKs. The activated JAKs then phosphorylate both themselves and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, JAKs phosphorylate STATs, which then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immunity, and hematopoiesis.[5] This canonical signaling cascade is known as the JAK-STAT pathway.
Given its critical role in mediating inflammatory responses, the JAK-STAT pathway is a key therapeutic target for autoimmune conditions like rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[6][7] Inhibitors built on the 1H-Pyrrolo[2,3-d]pyrimidine scaffold have proven particularly effective in modulating this pathway.
Comparative Selectivity Profiles of JAK-Targeted Inhibitors
While the 1H-Pyrrolo[2,3-d]pyrimidine core targets the conserved ATP-binding pocket, substitutions on the scaffold can confer significant selectivity for different kinases, even within the same family. Tofacitinib, for instance, was initially developed as a selective JAK3 inhibitor but demonstrates potent activity against JAK1 and, to a lesser extent, JAK2.[8][9] This profile is crucial to its therapeutic effect, as JAK1 inhibition blocks the signaling of many inflammatory cytokines, while the lesser inhibition of JAK2 may mitigate some side effects associated with broader JAK2 suppression.[8]
The following table compares the in vitro biochemical potencies (IC50 values) of two prominent 1H-Pyrrolo[2,3-d]pyrimidine-based inhibitors against the JAK family kinases.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile | Reference(s) |
| Tofacitinib | 112 | 20 | 1 | Not widely reported | Pan-JAK, with preference for JAK3/1 > JAK2 | [10] |
| Jak3-IN-11 | 1320 | 1000 | 1.7 | >1000 | Highly selective for JAK3 | [10] |
Table 1: Comparative biochemical potency of selected 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine inhibitors against JAK family kinases. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.
As the data illustrates, subtle structural modifications can dramatically alter the selectivity profile. Jak3-IN-11 achieves remarkable selectivity for JAK3, with over 588-fold greater potency against JAK3 compared to other JAK isoforms, making it a valuable tool compound for dissecting the specific biological roles of JAK3.[10] Tofacitinib's broader profile, while contributing to its efficacy across multiple inflammatory conditions, also underlies some of its side effects.[5][8]
Kinome-Wide Cross-Reactivity: Looking Beyond the Primary Targets
Achieving absolute specificity for a single kinase is exceptionally challenging.[11] Therefore, comprehensive cross-reactivity profiling across the entire human kinome is a critical step in drug development to anticipate potential off-target effects.[12][13] Chemical proteomics studies have revealed that even relatively selective inhibitors can interact with unexpected kinases from different families.
A study profiling 11 clinical JAK inhibitors in human primary cells found that Numb-associated kinases (NAKs), such as AAK1 and BMP2K, are frequent off-targets for this class of compounds.[14] This cross-reactivity can be rationalized by conserved features within the ATP-binding pockets of these kinase families.[14] Such findings are vital for interpreting clinical outcomes and guiding the design of next-generation inhibitors with improved safety profiles.
Methodologies for Determining Kinase Inhibitor Cross-Reactivity
A multi-tiered approach is essential for accurately characterizing an inhibitor's selectivity.[12] This typically begins with precise biochemical assays against the primary targets and expands to broad kinome-wide screens.
Experimental Workflow for Selectivity Profiling
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to determine the IC50 value of an inhibitor against a specific kinase. The principle is that as the kinase consumes ATP to phosphorylate a substrate, the amount of remaining ATP decreases. The ADP-Glo™ reagent first terminates the kinase reaction and depletes the remaining ATP, then converts the generated ADP back to ATP, which is used in a luciferase reaction to produce a light signal proportional to kinase activity.
Causality: This method directly measures the enzymatic activity of the purified kinase, providing a quantitative measure of inhibitor potency (IC50) that is highly reproducible and sensitive.[15] The use of an ATP concentration near the kinase's Km for ATP (the Michaelis constant) is crucial for accurately comparing potencies between different kinases.[16]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the 1H-Pyrrolo[2,3-d]pyrimidine inhibitor in DMSO. A typical 10-point, 3-fold dilution series starting from 10 µM is recommended.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Inhibitor Addition: Add 25 nL of the serially diluted inhibitor or DMSO (for positive and negative controls) to the appropriate wells.
-
Kinase/Substrate Addition: Add 2.5 µL of a 2X kinase/substrate/ATP solution. The final concentration should include the target kinase (e.g., 2.5 ng/µL JAK3), a generic substrate (e.g., 2 ng/µL poly(Glu,Tyr)), and ATP at its Km value.[15]
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
First Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Reagent Addition: Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (Phospho-STAT Western Blot)
This protocol assesses whether the inhibitor can block the JAK-STAT pathway inside a living cell by measuring the phosphorylation of a key downstream substrate, STAT3.
Causality: While an in vitro assay confirms direct enzyme inhibition, a cell-based assay validates that the compound can permeate the cell membrane, engage its target in the complex cellular environment, and produce a functional downstream effect.[11] This is a critical step to bridge the gap between biochemical potency and physiological activity.
Step-by-Step Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., human peripheral blood mononuclear cells, PBMCs) that expresses the target JAKs.
-
Inhibitor Treatment: Seed the cells in a 6-well plate. Pre-treat the cells with varying concentrations of the inhibitor (e.g., 0, 10 nM, 100 nM, 1000 nM) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a cytokine known to signal through the target pathway (e.g., Interleukin-6 for JAK1/2) for 15-30 minutes to induce STAT3 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for p-STAT3 and total STAT3. The reduction in the p-STAT3/total STAT3 ratio in inhibitor-treated cells compared to the stimulated control indicates target engagement.
Conclusion and Future Outlook
The this compound scaffold is a powerful and versatile platform for the design of potent kinase inhibitors. The extensive clinical success of Tofacitinib and other JAK inhibitors has validated this approach for treating complex autoimmune diseases. However, the inherent challenge of kinase inhibitor development lies in navigating the fine line between therapeutic efficacy and off-target toxicity.[5]
A thorough understanding of an inhibitor's cross-reactivity profile is not a barrier but a guide to safer and more effective drug design. By employing a rigorous, multi-tiered experimental approach—from precise biochemical assays to broad kinome profiling and functional cellular validation—researchers can build a comprehensive picture of a compound's selectivity. This detailed knowledge enables the rational design of next-generation inhibitors with tailored selectivity profiles, optimizing on-target potency while minimizing undesirable cross-reactivities. The continued exploration of structure-activity relationships within this privileged scaffold promises to yield even more refined therapies for a host of human diseases.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine
As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine. However, responsible lifecycle management of these chemicals, particularly their disposal, is a critical and non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory principles. Our approach moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and compliance in your laboratory.
Foundational Risk Assessment: Understanding the Hazard Profile
Proper disposal begins with a thorough understanding of the chemical's intrinsic hazards. While a specific Safety Data Sheet (SDS) for every novel compound may not be universally available, a risk assessment can be expertly constructed by examining data from structurally analogous compounds. This compound belongs to the aminopyrimidine class, and its hazard profile can be inferred from related structures.
This assessment is critical because it dictates the handling precautions, waste segregation, and ultimate disposal pathway. The toxicity profile underscores why this compound cannot be treated as common waste; it must be managed as hazardous material to prevent potential harm to human health and the environment.[1][2][3][4][5]
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | Description | Rationale & Implication for Disposal |
|---|---|---|
| Acute Toxicity, Oral | Likely harmful or toxic if swallowed.[3][5] | This is a primary reason for classifying the compound as hazardous waste. It strictly prohibits disposal in regular trash or down the sewer, as this could lead to environmental contamination and potential exposure. |
| Skin Corrosion/Irritation | Expected to cause skin irritation upon contact.[1][2][4] | Mandates the use of nitrile gloves and lab coats during handling and disposal. All contaminated Personal Protective Equipment (PPE) must be disposed of as hazardous solid waste. |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[1][2][4] | Requires the use of safety glasses or goggles. In case of spills, this hazard informs the need for immediate and thorough cleanup to prevent aerosolization or secondary contact. |
| Respiratory Tract Irritation | May cause respiratory irritation if inhaled as a dust.[1][2][4] | Handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation risk. This also applies to the packaging of waste for disposal. |
The Core Principle: Segregation and Containment in a Satellite Accumulation Area (SAA)
Federal and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), mandate the strict segregation of hazardous waste.[6][7] The cornerstone of this practice in a laboratory setting is the designated Satellite Accumulation Area (SAA) .[8][9]
An SAA is a location at or near the point of waste generation, under the direct control of laboratory personnel, where hazardous waste is collected.[6][8] For this compound, all waste streams must be directed to a properly managed SAA.
Key Container Requirements:
-
Compatibility: The waste container must be made of a material, such as high-density polyethylene (HDPE), that is chemically compatible with the waste and any solvents used in decontamination.[8][10] Never use metal containers for acidic or basic waste.[6]
-
Condition: Containers must be in good condition, free of leaks, and have a secure, screw-top lid.[8][11]
-
Containment: The container must remain closed at all times except when waste is being added.[9][10][11] This is not merely a suggestion but a regulatory requirement to prevent the release of vapors and to avoid spills.
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[9][10][11] The label must clearly state "Hazardous Waste" and list the full chemical name and approximate percentage of all contents.[11]
Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making process for disposing of waste related to this compound.
Caption: Decision workflow for proper disposal of this compound waste streams.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for ensuring safety and consistency.
Protocol 1: Disposal of Unused, Expired, or Off-Specification Product
This protocol applies to the pure, solid chemical that is no longer needed.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and safety glasses with side shields.
-
Container Preparation: The best container is the original manufacturer's bottle.[12] Ensure the cap is secure and the exterior is clean. Do not consolidate this waste with other chemicals.
-
Labeling: Affix a completed hazardous waste tag to the container. Clearly write "Hazardous Waste" and "this compound, 100%". Fill in the accumulation start date and your lab's contact information.
-
Storage: Place the labeled container in your designated SAA. Ensure it is segregated from incompatible materials, particularly strong acids and oxidizing agents.[8]
-
Pickup: Once the container is ready for removal, follow your institution's specific procedure to request a waste pickup from the Environmental Health & Safety (EHS) department.[10][13]
Protocol 2: Disposal of Contaminated Solid Waste
This protocol covers items such as used gloves, weigh boats, contaminated paper towels, and spill cleanup materials.
-
PPE: Wear standard laboratory PPE as described in Protocol 1.
-
Container Preparation: Designate a specific container for this waste stream, such as a 5-gallon pail with a lid and a clear plastic liner.[12]
-
Labeling: Immediately label the container with a hazardous waste tag. The contents should be listed as "Solid Debris contaminated with this compound".
-
Waste Collection: Place all contaminated solid items directly into the lined pail.
-
Storage: Keep the container sealed in the SAA.
-
Pickup: When the container is approximately 90% full, seal the liner, secure the lid, and request a pickup from EHS.[11]
Decontamination and Disposal of Empty Containers
An "empty" container that held a hazardous chemical is not considered non-hazardous until it has been properly decontaminated. Given the toxicity profile of this compound's analogues, a triple-rinse procedure is the professionally recommended standard.[9][10]
-
First Rinse: Add a small amount of a suitable solvent (one that readily dissolves the compound, such as methanol or DMSO) to the empty container. Secure the cap and swirl to rinse all interior surfaces thoroughly.
-
Collect Rinsate: Pour the solvent from this first rinse into a designated hazardous liquid waste container.[10] This rinsate is considered hazardous waste.
-
Repeat: Perform the rinse two more times, collecting the rinsate from each wash into the same hazardous liquid waste container. The first three rinses of a container that held a toxic chemical must be collected as hazardous waste.[10]
-
Final Disposal: After the triple rinse and air drying, deface or remove the original chemical label.[9] The container can now be disposed of as regular non-hazardous laboratory glass or plastic waste, according to your institution's policy.
By integrating these detailed, science-backed procedures into your laboratory's standard operating protocols, you contribute to a robust culture of safety, ensure regulatory compliance, and protect our shared environment.
References
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
A guide to the disposal of laboratory waste. Anenta. [Link]
-
Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. [Link]
-
Safety Data Sheet for 1H-Pyrrolo[2,3-d]pyrimidin-2(7H)-one. Angene Chemical. [Link]
- Safety Data Sheet for 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-. [Source URL not provided in search results]
-
Safety Data Sheet for 1H-Pyrrolo[2,3-d]pyrimidin-4-amin. Chemsrc. [Link]
- Safety Data Sheet for 2-Pyrimidinamine, 4,6-dimethyl-. [Source URL not provided in search results]
-
Safety Data Sheet for 4-Chloro-2,6-diaminopyrimidine. Fisher Scientific. [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 1H-Pyrrolo[2,3-d]pyrimidin-4-amin | CAS#:1500-85-2 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.fi [fishersci.fi]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. epa.gov [epa.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
